Ozanimod Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1618636-37-5 |
|---|---|
Molekularformel |
C23H25ClN4O3 |
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m0./s1 |
InChI-Schlüssel |
HAOOCAKHSFYDBU-BDQAORGHSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N.Cl |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Ozanimod Hydrochloride in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozanimod (B609803) hydrochloride (ZEPOSIA®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is primarily attributed to its action as a functional antagonist of the S1P receptor subtype 1 (S1P1), leading to the sequestration of lymphocytes within lymph nodes and a subsequent reduction of their infiltration into the central nervous system (CNS). This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular effects that constitute the core mechanism of action of ozanimod in MS. Quantitative pharmacological data, detailed experimental methodologies, and visual representations of key processes are presented to offer a comprehensive technical resource for the scientific community.
Molecular Mechanism of Action: S1P Receptor Modulation
Ozanimod and its major active metabolites, CC112273 and CC1084037, are agonists that bind with high affinity and selectivity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[1][2] The therapeutic effects in MS are believed to be mediated through the modulation of the S1P1 receptor on lymphocytes.[3][4]
Upon binding to S1P1 on lymphocytes, ozanimod initially acts as an agonist, which triggers the internalization and subsequent degradation of the receptor.[5][6] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs.[7] By functionally antagonizing the S1P1 signaling required for lymphocyte trafficking, ozanimod effectively traps these immune cells, particularly autoreactive T and B cells, within the lymph nodes.[8][9] This sequestration leads to a dose-dependent, reversible reduction in the number of circulating peripheral lymphocytes, thereby limiting their migration across the blood-brain barrier into the CNS to cause inflammation and demyelination.[10][11]
While the precise role of S1P5 modulation in MS is less defined, S1P5 is expressed on various cells within the CNS, including oligodendrocytes and astrocytes.[8][12] Ozanimod's ability to cross the blood-brain barrier and interact with S1P5 receptors in the CNS may contribute to its therapeutic effects through direct neuroprotective mechanisms, though this is an area of ongoing investigation.[8]
Signaling Pathway of Ozanimod at the S1P1 Receptor
The binding of ozanimod to the G-protein coupled receptor S1P1 on a lymphocyte initiates a cascade of intracellular events culminating in receptor internalization. This process prevents the lymphocyte from responding to the S1P gradient that directs its exit from the lymph node.
Quantitative Pharmacology
The potency and selectivity of ozanimod and its metabolites have been characterized through various in vitro assays. The following tables summarize key quantitative data.
Receptor Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC50) of ozanimod and its major active metabolites for human S1P receptors are crucial indicators of their pharmacological activity.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Assay Type | Reference |
| Ozanimod | S1P1 | Not explicitly stated | 0.16 ± 0.06 | cAMP Inhibition | [1] |
| S1P1 | Not explicitly stated | 0.41 ± 0.16 | [³⁵S]-GTPγS Binding | [1] | |
| S1P5 | Not explicitly stated | 11 ± 4.3 | [³⁵S]-GTPγS Binding | [1] | |
| CC112273 (Metabolite) | S1P1 | Not explicitly stated | Data not available | Data not available | [2][13] |
| S1P5 | Not explicitly stated | Data not available | Data not available | [2][13] | |
| CC1084037 (Metabolite) | S1P1 | Not explicitly stated | Data not available | Data not available | [2][13] |
| S1P5 | Not explicitly stated | Data not available | Data not available | [2][13] |
Note: While specific Ki values were not found, high affinity is consistently reported.[14][15][16] The active metabolites are stated to have similar pharmacological profiles to the parent compound.[2]
Clinical Pharmacodynamics: Lymphocyte Reduction
Clinical trials have demonstrated a significant reduction in absolute lymphocyte counts (ALC) in patients treated with ozanimod.
| Study Phase | Treatment Group | Duration | Mean ALC Reduction from Baseline | Reference |
| Phase 3 | Ozanimod 0.92 mg | 3 months | ~55% | [17] |
| Phase 1 | Ozanimod HCl 0.5 mg/day | 85 days | >50% (CD19+ B and CD3+ T cells) | [5] |
| Phase 1 | Ozanimod HCl 1 mg/day | 85 days | >75% (CD19+ B and CD3+ T cells) | [5] |
| Phase 1 | Ozanimod 1 mg/day | 28 days | 65% (median) | [18] |
| Phase 1 | Ozanimod 1.5 mg/day | 28 days | 68% (median) | [18] |
Experimental Protocols
The characterization of ozanimod's mechanism of action relies on a suite of specialized in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of ozanimod and its metabolites for human S1P1 and S1P5 receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P5 receptors.[19]
-
Radioligand: [³H]-ozanimod.[20]
-
Unlabeled competitor compounds: ozanimod, CC112273, CC1084037.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[21]
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute the S1P receptor membrane preparations in the assay buffer.[10]
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compounds.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-ozanimod, and varying concentrations of the unlabeled test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[3]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[22]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]
Functional Potency Assays
This assay measures a compound's ability to activate the Gi-coupled S1P1 receptor and inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.
Objective: To determine the EC50 of ozanimod and its metabolites at the S1P1 receptor.
Materials:
-
CHO cells expressing the human S1P1 receptor.[7]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[7]
-
cAMP detection kit (e.g., HTRF).[8]
-
Test compounds: ozanimod, CC112273, CC1084037.
Procedure:
-
Cell Plating: Plate S1P1-expressing CHO cells in a 384-well plate and culture overnight.[8]
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Stimulation: Add the test compounds to the cells in the presence of a fixed concentration of forskolin to stimulate cAMP production.[8]
-
Incubation: Incubate for 30 minutes at room temperature.[8]
-
Detection: Add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP production and determine the EC50 value from the dose-response curve.
This assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
Objective: To determine the EC50 of ozanimod and its metabolites at S1P1 and S1P5 receptors.
Materials:
-
Membrane preparations from cells expressing human S1P1 or S1P5 receptors.[19]
-
[³⁵S]-GTPγS.[19]
-
GDP.[23]
-
Test compounds.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, GDP, and varying concentrations of the test compound.[24]
-
Pre-incubation: Incubate for 15 minutes at 30°C.[24]
-
Reaction Initiation: Add [³⁵S]-GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.[24]
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.[25]
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated [³⁵S]-GTPγS binding against the log concentration of the agonist to determine the EC50.
Flow Cytometry Analysis of Lymphocyte Subsets
This method is used to quantify the changes in different lymphocyte populations in the peripheral blood of patients treated with ozanimod.
Objective: To characterize the effect of ozanimod on circulating leukocyte subsets.
Materials:
-
Whole blood samples collected from patients at baseline and during treatment.
-
Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CCR7).[5]
-
Flow cytometer.
Procedure:
-
Sample Preparation: Collect whole blood in appropriate anticoagulant tubes.
-
Antibody Staining: Incubate a defined volume of whole blood with a cocktail of fluorescently labeled antibodies targeting specific lymphocyte subsets.
-
Lysis: Lyse red blood cells using a lysing solution.
-
Acquisition: Acquire data on a flow cytometer, collecting events for each sample.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Quantify the percentage and absolute counts of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, naive and memory T cell populations) using appropriate software.[4]
Logical Framework of Ozanimod's Therapeutic Effect
The therapeutic benefit of ozanimod in multiple sclerosis is a direct consequence of its molecular mechanism of action, leading to a reduction in CNS inflammation.
Conclusion
Ozanimod hydrochloride exerts its therapeutic effect in multiple sclerosis through a well-defined mechanism of action centered on the selective modulation of S1P1 receptors. By acting as a functional antagonist, it prevents the egress of lymphocytes from lymph nodes, leading to a reduction in circulating immune cells and their subsequent infiltration into the CNS. This targeted immunomodulation, combined with a potential for direct neuroprotective effects via S1P5 receptor engagement within the CNS, underscores its efficacy as a disease-modifying therapy for relapsing forms of MS. The quantitative data and detailed protocols provided in this guide offer a foundational resource for further research and development in the field of S1P receptor modulation.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 20. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
ozanimod hydrochloride S1P1 and S1P5 receptor modulation
An In-Depth Technical Guide on the Core Pharmacology of Ozanimod (B609803) Hydrochloride: A Selective S1P1 and S1P5 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod hydrochloride is an oral, potent, and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] This mechanism of action underpins its therapeutic effects in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] By acting as a functional antagonist, ozanimod induces the internalization and degradation of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.[4][5] This sequestration of lymphocytes in peripheral lymphoid organs reduces the number of circulating lymphocytes that can migrate to sites of inflammation.[6][7] This technical guide provides a comprehensive overview of the pharmacology of ozanimod, including its receptor binding and functional activity, pharmacokinetic profile, and the role of its major active metabolites. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development in this area.
Mechanism of Action: S1P1 and S1P5 Receptor Modulation
Ozanimod is a selective modulator of S1P receptors 1 and 5.[8] The therapeutic effects of ozanimod in inflammatory conditions are believed to be mediated through the reduction of lymphocyte migration into the central nervous system and the intestine.[7][9] Upon binding to S1P1 receptors on lymphocytes, ozanimod causes their internalization and degradation, which in turn blocks the ability of lymphocytes to egress from lymph nodes.[4][5] This leads to a reduction in the number of circulating lymphocytes.[10]
The role of S1P5 modulation is less well understood but is thought to contribute to the therapeutic effects of ozanimod, potentially through actions within the central nervous system, as S1P5 is expressed on oligodendrocytes.[11]
S1P Receptor Signaling Pathway
The binding of an agonist, such as ozanimod, to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is fundamental to the modulation of lymphocyte trafficking.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of ozanimod and its major active metabolites.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Parameter | Value | Reference(s) |
| Ozanimod (RPC1063) | Human S1P1 | [³H]-ozanimod Binding | Kd | 0.63 nM | [1] |
| Human S1P5 | [³H]-ozanimod Binding | Kd | 3.13 nM | [1] | |
| Human S1P1 | cAMP Inhibition | EC50 | 160 ± 60 pM | [6] | |
| Human S1P1 | [³⁵S]-GTPγS Binding | EC50 | 410 ± 160 pM | [6] | |
| Human S1P5 | [³⁵S]-GTPγS Binding | EC50 | 11 ± 4.3 nM | [6] | |
| CC112273 | S1P1 / S1P5 | - | Similar activity and selectivity to parent | - | [9] |
| CC1084037 | S1P1 / S1P5 | - | Similar activity and selectivity to parent | - | [9] |
Table 2: Human Pharmacokinetic Parameters of Ozanimod and its Metabolites
| Parameter | Ozanimod | CC112273 | CC1084037 | Reference(s) |
| Tmax (hours) | ~6-8 | ~10 | ~16 | [9][12] |
| Half-life (t1/2) | ~17-21 hours | Long | Long | [2] |
| Plasma Protein Binding | >98% | >98% | >98% | [2] |
| Relative Circulating Exposure | ~6% | ~73% | ~15% | [2][12] |
Metabolism and Active Metabolites
Ozanimod is extensively metabolized in humans, forming several circulating active metabolites.[9] The two major active metabolites, CC112273 and CC1084037, exhibit similar activity and selectivity for S1P1 and S1P5 as the parent drug.[9] Following multiple doses, ozanimod itself accounts for only about 6% of the total circulating active drug exposure, while CC112273 and CC1084037 constitute approximately 73% and 15%, respectively.[12] The metabolism of ozanimod involves multiple enzyme systems, including aldehyde dehydrogenase (ALDH), alcohol dehydrogenase (ADH), cytochrome P450 (CYP) 3A4, and monoamine oxidase B (MAO-B).[9][13]
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize S1P receptor modulators like ozanimod.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for S1P1 and S1P5 receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5 receptors.[14]
-
Radioligand: [³H]-ozanimod.[14]
-
Test compounds serially diluted in assay buffer.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free bovine serum albumin (BSA).[1]
-
Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
96-well glass fiber filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.
-
In a 96-well plate, add the test compound dilutions. For total binding, add assay buffer with vehicle (DMSO). For non-specific binding (NSB), add a high concentration of unlabeled ozanimod (e.g., 3 µM for S1P5).[1]
-
Add [³H]-ozanimod to all wells at a final concentration near its Kd (e.g., 3 nM for S1P1, 5 nM for S1P5).[1]
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 4.8 µg protein/well).[1]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11][14]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[11][14]
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
[³⁵S]-GTPγS Binding Assay
This functional assay measures a compound's ability to activate G-protein coupling to the S1P receptor.[15]
-
Materials:
-
Cell membranes from cells overexpressing the human S1P receptor of interest.
-
[³⁵S]-GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Test compounds serially diluted.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.[1]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, cell membranes, GDP (e.g., 10-30 µM), and assay buffer.
-
Initiate the reaction by adding [³⁵S]-GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]-GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 (concentration of the compound that produces 50% of the maximal response) and the Emax (maximal stimulation) using a sigmoidal dose-response curve fit.[15]
-
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of ozanimod in treating adults with relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[17][18] In these studies, ozanimod significantly reduced disease activity compared to placebo.[3]
Table 3: Key Clinical Trial Outcomes
| Indication | Trial | Primary Endpoint | Ozanimod Result vs. Placebo | Reference(s) |
| Ulcerative Colitis | True North (Phase 3) | Clinical Remission at Week 10 | 18.4% vs. 6.0% (p < 0.001) | [3] |
| True North (Phase 3) | Clinical Remission at Week 52 (Maintenance) | 37.0% vs. 18.5% (p < 0.001) | [3] | |
| Multiple Sclerosis | RADIANCE (Phase 3) | Annualized Relapse Rate (ARR) at 24 months | Significant reduction in ARR | [19] |
| SUNBEAM (Phase 3) | Annualized Relapse Rate (ARR) at 12 months | Significant reduction in ARR | [18] |
Common adverse reactions include upper respiratory tract infections, elevated liver enzymes, orthostatic hypotension, and back pain.[20]
Conclusion
This compound is a selective S1P1 and S1P5 receptor modulator with a well-characterized pharmacological profile. Its mechanism of action, involving the sequestration of lymphocytes in lymph nodes, provides a targeted approach for the treatment of autoimmune diseases. The extensive metabolism of ozanimod to highly active metabolites is a key feature of its pharmacokinetics. The detailed experimental protocols provided herein serve as a resource for the continued investigation of S1P receptor modulators and the development of next-generation therapeutics.
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 8. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. dovepress.com [dovepress.com]
- 19. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ozanimod - Wikipedia [en.wikipedia.org]
discovery and synthesis of ozanimod hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Ozanimod (B609803) Hydrochloride
Introduction
Ozanimod, marketed under the brand name Zeposia®, is an orally administered, small-molecule immunomodulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3] Developed by Celgene (a Bristol Myers Squibb company), it represents a second-generation sphingosine-1-phosphate (S1P) receptor modulator.[2][4] Ozanimod's therapeutic efficacy stems from its high-affinity, selective agonism of S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[5][6][7][8] This targeted action leads to the sequestration of lymphocytes within peripheral lymphoid organs, preventing their migration to sites of chronic inflammation in the central nervous system (CNS) or gastrointestinal tract.[3][8][9][10][11] This guide provides a detailed overview of the discovery rationale, mechanism of action, pharmacological profile, and chemical synthesis of ozanimod hydrochloride for researchers and drug development professionals.
Discovery and Rationale: The Need for Selectivity
The development of ozanimod was driven by the clinical experience with fingolimod, the first-in-class S1P receptor modulator.[3][12] Fingolimod, while effective, is non-selective and targets S1P receptor subtypes 1, 3, 4, and 5.[7][13] Agonism at the S1P₃ receptor, in particular, has been associated with adverse cardiac effects, such as bradycardia.[12] This created a clear therapeutic need for second-generation modulators with improved selectivity to maximize the desired immunomodulatory effects mediated by S1P₁ while minimizing off-target effects.[12][14]
The discovery process for ozanimod (formerly RPC-1063) involved screening for unique compounds that could selectively bind to S1P₁ and S1P₅.[3][6][15] The goal was to retain the lymphocyte-trafficking modulation of S1P₁ agonism while exploring the potential neuroprotective effects of S1P₅ agonism, as S1P₅ is expressed in the CNS.[5][9][16] This led to the identification of ozanimod, a compound with a distinct structure-activity relationship and a more favorable pharmacokinetic and safety profile compared to its predecessor.[6][15]
Mechanism of Action
Ozanimod functions as a high-affinity agonist at S1P₁ and S1P₅ receptors.[8][17][18] The therapeutic mechanism, particularly in autoimmune diseases, is primarily attributed to its action on S1P₁.
-
S1P₁ Receptor Internalization : Upon binding to the S1P₁ receptor on lymphocytes, ozanimod induces its internalization and degradation.[3][5]
-
Functional Antagonism : This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes.[9][]
-
Lymphocyte Sequestration : As a result, circulating B and T lymphocytes are trapped and sequestered within the lymph nodes.[3][6][9]
-
Reduced Inflammation : The reduction of lymphocytes in peripheral blood limits their infiltration into the CNS in multiple sclerosis or the intestinal mucosa in ulcerative colitis, thereby attenuating the inflammatory cascade.[8][10][11][20]
The agonism of S1P₅, a receptor found on natural killer cells and within the CNS, may contribute to ozanimod's therapeutic effects through direct neuroprotective actions, though this mechanism is still being fully elucidated.[2][16][21]
Figure 1. Ozanimod's mechanism of action on lymphocyte trafficking.
Pharmacological & Clinical Profile
Ozanimod's selectivity for S1P₁ and S1P₅ is a key differentiator from other S1P modulators. This selectivity translates into a potent effect on lymphocyte trafficking with a favorable safety profile.
Receptor Selectivity & Potency
Quantitative assays demonstrate ozanimod's high potency and selectivity for human S1P₁ and S1P₅ receptors over S1P₂, S1P₃, and S1P₄.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human S1P₁ | EC₅₀ (GTPγS binding) | 0.41 | [18] |
| Human S1P₅ | EC₅₀ (GTPγS binding) | 11 | [18] |
| Human S1P₂ | EC₅₀ (GTPγS binding) | >10,000 | [18] |
| Human S1P₃ | EC₅₀ (GTPγS binding) | >10,000 | [18] |
| Human S1P₄ | EC₅₀ (GTPγS binding) | - | - |
Table 1: In Vitro Potency of Ozanimod at Human S1P Receptors. EC₅₀ represents the half-maximal effective concentration.
Clinical Efficacy Summary
Clinical trials have demonstrated the efficacy of ozanimod in treating both relapsing multiple sclerosis (RMS) and ulcerative colitis (UC).
| Indication | Trial | Key Endpoint | Ozanimod 0.92 mg | Placebo / Comparator | Reference |
| Ulcerative Colitis | True North (Induction) | Clinical Remission (Week 10) | 18% | 6% | [1][20] |
| Ulcerative Colitis | True North (Maintenance) | Clinical Remission (Week 52) | 37% | 18.5% | [22][23] |
| Multiple Sclerosis | RADIANCE Part B | Annualized Relapse Rate (ARR) | 0.17 (over 24 mo) | 0.28 (Interferon β-1a) | [16] |
| Multiple Sclerosis | SUNBEAM | Annualized Relapse Rate (ARR) | 0.18 (over 12 mo) | 0.35 (Interferon β-1a) | [24] |
Table 2: Summary of Key Efficacy Data from Pivotal Phase 3 Clinical Trials.
Chemical Synthesis of this compound
The synthesis of ozanimod requires the construction of a central 1,2,4-oxadiazole (B8745197) ring linking a substituted benzonitrile (B105546) moiety to a chiral (S)-1-aminoindan fragment.[25] The key challenge is the stereoselective synthesis of the chiral amine. Several enantioselective routes have been developed to produce the (S)-enantiomer with high purity.
Enantioselective Synthesis Route
One efficient, five-step synthesis starts from commercially available 4-cyano-indanone, achieving a high overall yield and enantiomeric excess.[26] This approach introduces the critical stereocenter in the final step via an asymmetric transfer hydrogenation.
Figure 2. Workflow for an enantioselective synthesis of ozanimod HCl.
Experimental Protocol
The following protocol is a representative synthesis based on published literature.[25][26][27] Researchers should consult primary sources and perform appropriate safety assessments before implementation.
Step 1: Acetal Protection of 4-Cyano-indanone
-
Reactants : 4-Cyano-indanone, ethylene (B1197577) glycol, p-toluenesulfonic acid (catalyst).
-
Solvent : Toluene (B28343).
-
Procedure : A mixture of 4-cyano-indanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The resulting protected ketone is purified, typically by crystallization.
Step 2: Amidoxime Formation (Eastern Fragment)
-
Reactants : Protected ketone from Step 1, hydroxylamine (B1172632) hydrochloride, a base (e.g., sodium bicarbonate).
-
Solvent : Ethanol/Water mixture.
-
Procedure : The protected ketone is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate is added. The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The product, an amidoxime, is then isolated by extraction and purified. This serves as the "eastern fragment".[27]
Step 3: 1,2,4-Oxadiazole Ring Formation
-
Reactants : Amidoxime from Step 2, 3-cyano-4-isopropoxybenzoic acid ("western fragment"), a coupling agent (e.g., carbonyldiimidazole - CDI).
-
Solvent : Anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Procedure : The 3-cyano-4-isopropoxybenzoic acid is activated with CDI. The amidoxime from Step 2 is then added to the activated acid, and the mixture is heated. This coupling and subsequent cyclization reaction forms the central 1,2,4-oxadiazole ring. The crude product is carried forward.[25][27]
Step 4: Deprotection and Imine Formation
-
Reactants : Crude product from Step 3, aqueous acid (for deprotection), ethanolamine (B43304).
-
Procedure : The acetal protecting group is removed by treatment with an aqueous acid (e.g., HCl) to yield the ketone intermediate.[25][27] After purification, the ketone is condensed with ethanolamine under Dean-Stark conditions to form the corresponding prochiral imine.[27]
Step 5: Asymmetric Transfer Hydrogenation and Salt Formation
-
Reactants : Prochiral imine from Step 4, a chiral ruthenium complex (e.g., Wills' catalyst), a hydrogen source (e.g., formic acid/triethylamine mixture).[26][27]
-
Solvent : Dichloromethane or a similar solvent.
-
Procedure : The prochiral imine is subjected to asymmetric transfer hydrogenation using a suitable chiral catalyst. This step establishes the (S)-stereocenter with high enantioselectivity.[25][26] After the reaction, the catalyst is removed, and the resulting (S)-ozanimod base is purified.
-
Salt Formation : The purified ozanimod base is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and treated with methanolic HCl to precipitate the final product, this compound, which is then isolated by filtration and dried.[27][28]
Conclusion
This compound is a significant advancement in the treatment of autoimmune diseases, offering a selective and oral therapeutic option. Its discovery was guided by a clear rationale to improve upon first-generation S1P modulators by enhancing receptor selectivity, thereby optimizing the benefit-risk profile. The mechanism of action, centered on the functional antagonism of S1P₁ and subsequent lymphocyte sequestration, is now well-established. Furthermore, elegant and efficient enantioselective chemical syntheses have been developed, enabling the robust manufacturing of this chiral molecule. This combination of targeted biological activity and sophisticated chemical development underscores ozanimod's role as a key therapy for multiple sclerosis and ulcerative colitis.
References
- 1. dovepress.com [dovepress.com]
- 2. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ozanimod - Wikipedia [en.wikipedia.org]
- 4. WO2018215807A1 - Process for the production of ozanimod - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 9. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ozanimod | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]
- 20. Judicious Use of Ozanimod for Ulcerative Colitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Studies Results | ZEPOSIA® (ozanimod) [zeposia.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mymsaa.org [mymsaa.org]
- 25. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Ozanimod Hydrochloride_Chemicalbook [chemicalbook.com]
- 28. A Process For The Preparation Of this compound And [quickcompany.in]
Ozanimod Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (B609803) hydrochloride, the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is an oral therapy approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and pharmacodynamics of ozanimod hydrochloride. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Ozanimod is a bi-aryl oxadiazole derivative with a chiral center, existing as the (S)-enantiomer. The hydrochloride salt form enhances its solubility and suitability for oral administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile monohydrochloride | [3] |
| Molecular Formula | C₂₃H₂₄N₄O₃·HCl | [3] |
| Molecular Weight | 440.92 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~240 °C | [3] |
| pKa | 7.90 | [3] |
| Solubility | Ethanol: 1.43 mg/mLMethanol: 2.41 mg/mLpH 5.1 Aqueous Medium: 3.51 mg/mL | [3] |
| LogP (Partition Coefficient) | 3.28 | [3] |
Pharmacology
Mechanism of Action
Ozanimod is a selective agonist of two of the five S1P receptor subtypes: S1P₁ and S1P₅.[1][2] Its therapeutic effects are primarily attributed to its action on S1P₁ receptors on lymphocytes.[5]
Upon binding to S1P₁ receptors on lymphocytes within lymph nodes, ozanimod induces receptor internalization and degradation.[6] This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[1] The sequestration of lymphocytes, particularly CCR7⁺ naïve and central memory T and B cells, in the lymph nodes reduces the number of circulating lymphocytes that can migrate to sites of inflammation, such as the central nervous system in MS or the colon in UC.[1][6]
The binding of ozanimod to S1P₅ receptors, which are expressed on oligodendrocytes in the central nervous system, is also being investigated for potential neuroprotective effects.[4][7]
Signaling Pathways
The binding of ozanimod to S1P₁ and S1P₅ receptors, which are G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. The primary pathway for S1P₁ involves coupling to the inhibitory G protein, Gαi.
The downstream effects of S1P₅ activation in the CNS are still under investigation but may involve pathways related to oligodendrocyte survival and myelination.
Receptor Binding and Functional Activity
Ozanimod demonstrates high potency and selectivity for S1P₁ and S1P₅ receptors.
Table 2: In Vitro Pharmacology of Ozanimod
| Parameter | S1P₁ | S1P₅ | S1P₂, S1P₃, S1P₄ | Reference(s) |
| Binding Affinity (Kᵢ) | High Affinity | High Affinity | Minimal Activity | [8] |
| Functional Potency (EC₅₀) | ~pM range | ~nM range | >20,000-fold lower | [2][9] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Table 3: Pharmacokinetic Properties of Ozanimod
| Parameter | Description | Reference(s) |
| Absorption | Orally bioavailable. | [6] |
| Distribution | Large volume of distribution, suggesting extensive tissue penetration. | [2] |
| Metabolism | Extensively metabolized into active and inactive metabolites. | [6] |
| Elimination Half-life | Ozanimod: ~21 hours; Active metabolites: up to 11 days. | [5] |
Pharmacodynamics
The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.
Table 4: Pharmacodynamic Effects of Ozanimod
| Parameter | Effect | Reference(s) |
| Absolute Lymphocyte Count (ALC) | Dose-dependent reduction from baseline. A decrease to approximately 45% of baseline is observed at 3 months. | [5] |
| Lymphocyte Subsets | Greater reductions in CCR7⁺ T and B cells, with relative preservation of effector memory T cells. | [1][6] |
| ALC Recovery | Reversible upon drug discontinuation, with lymphocyte counts returning to the normal range in most patients within 3 months. | [5] |
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of ozanimod for S1P receptors.
Objective: To measure the displacement of a radiolabeled ligand from S1P₁ and S1P₅ receptors by ozanimod.
Materials:
-
Membrane preparations from cells overexpressing human S1P₁ or S1P₅ receptors.
-
Radioligand (e.g., [³H]-ozanimod).
-
Unlabeled ozanimod.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled ozanimod in assay buffer.
-
In a 96-well filter plate, add a fixed concentration of radioligand to all wells.
-
Add the serially diluted unlabeled ozanimod to the experimental wells. For total binding, add assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled S1P receptor ligand.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[10]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to S1P receptors.
Objective: To determine the potency (EC₅₀) and efficacy of ozanimod in activating G protein signaling downstream of S1P₁ and S1P₅ receptors.
Materials:
-
Membrane preparations from cells overexpressing human S1P₁ or S1P₅ receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
Ozanimod.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of ozanimod in assay buffer.
-
In a 96-well plate, add the membrane preparation, GDP, and the serially diluted ozanimod.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as a function of ozanimod concentration to determine the EC₅₀ value.[11][12]
Conclusion
This compound is a selective S1P₁ and S1P₅ receptor modulator with a well-defined chemical structure and favorable physicochemical properties for oral administration. Its mechanism of action, centered on the sequestration of lymphocytes in lymphoid tissues, provides a targeted approach to immunomodulation in autoimmune diseases. The quantitative pharmacological, pharmacokinetic, and pharmacodynamic data, along with the detailed experimental protocols, offer a solid foundation for further research into this important therapeutic agent.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
In-depth Technical Guide: Ozanimod Hydrochloride Pharmacokinetics and In Vivo Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (B609803) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its mechanism of action involves the retention of lymphocytes in peripheral lymphoid organs, thereby reducing their migration to sites of inflammation.[2] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of ozanimod hydrochloride in vivo, intended for professionals in drug development and research.
I. Pharmacokinetics
Ozanimod is characterized by slow absorption and extensive metabolism, leading to the formation of several active and inactive metabolites that contribute to its overall pharmacological profile.[3][4]
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters of ozanimod and its primary metabolites have been characterized in healthy subjects following single and multiple oral doses.
Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects [5][6][7]
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t½ (h) |
| Ozanimod | 0.46 mg | 0.24 ± 0.06 | 8.0 (6.0 - 12.0) | 8.6 ± 2.0 | 20.1 ± 3.4 |
| 0.92 mg | 0.49 ± 0.11 | 8.0 (6.0 - 12.0) | 17.5 ± 4.1 | 21.5 ± 4.0 | |
| CC112273 | 0.46 mg | 0.21 ± 0.05 | 10.0 (8.0 - 16.0) | 58.7 ± 14.2 | 242 ± 50 |
| 0.92 mg | 0.43 ± 0.10 | 10.0 (8.0 - 24.0) | 119 ± 28 | 235 ± 45 | |
| CC1084037 | 0.46 mg | 0.04 ± 0.01 | 16.0 (8.0 - 24.0) | 12.4 ± 3.5 | 245 ± 58 |
| 0.92 mg | 0.08 ± 0.02 | 16.0 (8.0 - 24.0) | 25.1 ± 7.0 | 238 ± 55 |
Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.
Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects (Day 28) [4]
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) |
| Ozanimod | 1.84 mg | 1.0 ± 0.3 | 8.0 (4.0 - 12.0) | 19.8 ± 5.9 |
| CC112273 | 1.84 mg | 7.9 ± 2.1 | 10.0 (8.0 - 12.0) | 178 ± 48 |
| CC1084037 | 1.84 mg | 1.5 ± 0.4 | 12.0 (4.0 - 24.0) | 32.1 ± 9.1 |
Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range). AUC0-24h: Area under the plasma concentration-time curve over a 24-hour dosing interval.
Table 3: Relative Exposure of Ozanimod and its Major Circulating Metabolites Following a Single Oral Dose of [14C]Ozanimod HCl in Healthy Subjects [3]
| Analyte | % of Total Radioactivity in Plasma (AUC) |
| Ozanimod | 6.7 |
| CC112273 (Active) | 21.8 |
| RP101124 (Inactive) | 28.2 |
| CC1084037 (Active) | 3.9 |
II. Metabolism
Ozanimod undergoes extensive metabolism via three primary pathways:
-
Oxidation by aldehyde dehydrogenase (ADH) and alcohol dehydrogenase (ALDH).
-
Cytochrome P450 (CYP) mediated oxidation (CYP3A4 and CYP1A1).
-
Reductive metabolism of the oxadiazole ring by gut microflora.[3]
Fourteen metabolites have been identified in circulation, with two major active metabolites, CC112273 and CC1084037 , and one major inactive metabolite, RP101124 , being the most prominent.[3] The active metabolites have similar potency and selectivity for S1P1 and S1P5 as the parent drug.[8]
Metabolic Pathways
The metabolic cascade of ozanimod is complex, involving multiple enzymatic steps.
III. Experimental Protocols
Quantification of Ozanimod and Metabolites in Human Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of ozanimod and its metabolites in human plasma.[4]
1. Sample Preparation:
-
Aliquots of human plasma (e.g., 200 µL) are subjected to protein precipitation with acetonitrile (B52724).
-
Samples are centrifuged, and the supernatant is transferred for analysis.
2. Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 5 µm) is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9][10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.[9][10]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[10]
4. Method Validation:
-
The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11] Linearity is typically established over a concentration range of 0.5-60 ng/mL for ozanimod and its metabolites.[10]
In Vitro Metabolism using Human Liver Microsomes
1. Incubation:
-
Ozanimod (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Control incubations are performed without the NADPH-regenerating system to assess non-CYP-mediated metabolism.
2. Sample Analysis:
-
At various time points, aliquots are removed and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.
3. CYP Inhibition Assay (IC50 Determination):
-
A range of concentrations of the test compound (ozanimod or its metabolites) is pre-incubated with HLM and an NADPH-regenerating system.
-
A specific CYP probe substrate is then added, and the formation of the substrate's metabolite is monitored by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.[12][13]
IV. Signaling Pathways
Ozanimod and its active metabolites exert their pharmacological effects by modulating S1P1 and S1P5 receptors.
S1P1 and S1P5 Receptor Signaling
Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the Gi/o family of G proteins.[1] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
Activation of these receptors also initiates downstream signaling cascades that influence cell survival, proliferation, and migration.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 3. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. moca.net.ua [moca.net.ua]
- 10. longdom.org [longdom.org]
- 11. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
Preclinical Pharmacology of Ozanimod Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozanimod (B609803) hydrochloride (ZEPOSIA®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its therapeutic efficacy is rooted in its specific interaction with S1P receptor subtypes 1 (S1P1) and 5 (S1P5). This technical guide provides an in-depth overview of the preclinical pharmacology of ozanimod, detailing its mechanism of action, receptor binding and functional activity, pharmacokinetics, pharmacodynamics, and safety profile in nonclinical models. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific fields.
Mechanism of Action
Ozanimod is a prodrug that is converted to its active metabolites, primarily CC112273 and CC1084037, which are potent and selective agonists of the S1P1 and S1P5 receptors. The therapeutic effects of ozanimod are thought to be mediated through the functional antagonism of S1P1 on lymphocytes.
Binding of the active metabolites of ozanimod to S1P1 receptors on lymphocytes induces their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes in response to the endogenous S1P gradient, thereby reducing the number of circulating lymphocytes in the peripheral blood. The sequestration of lymphocytes, including autoreactive T and B cells, is believed to limit their infiltration into the central nervous system (CNS) in multiple sclerosis and into the intestinal mucosa in inflammatory bowel disease (IBD), thus attenuating inflammation and tissue damage.[1][2]
The activity of ozanimod at S1P5 receptors, which are expressed on oligodendrocytes and other CNS cells, may also contribute to its therapeutic effects in multiple sclerosis through potential neuroprotective mechanisms.
Signaling Pathway of Ozanimod at the S1P1 Receptor
References
Ozanimod Hydrochloride for Inflammatory Bowel Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ozanimod (B609803) hydrochloride, a sphingosine-1-phosphate (S1P) receptor modulator, for the research and development of treatments for inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC).
Core Mechanism of Action
Ozanimod is a selective S1P receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] The proposed mechanism of action in IBD involves the prevention of lymphocyte trafficking from lymphoid organs to the inflamed gut.[2][3] By binding to S1P1 receptors on lymphocytes, ozanimod induces their internalization, effectively trapping the lymphocytes in the lymph nodes.[4][5] This sequestration of lymphocytes, particularly T cells and B cells, reduces the number of circulating immune cells that can migrate to the gastrointestinal tract and contribute to the inflammatory cascade.[1][6]
Signaling Pathway
Caption: Ozanimod's mechanism of action in IBD.
Efficacy in Ulcerative Colitis: Summary of Clinical Trial Data
The efficacy of ozanimod for the treatment of moderately to severely active ulcerative colitis has been demonstrated in key clinical trials, including the Phase II TOUCHSTONE study and the Phase III True North study.
TOUCHSTONE Study: Efficacy Results
| Endpoint | Ozanimod 1 mg | Placebo | Timepoint |
| Clinical Remission | 16.0% | 6.0% | Week 8 |
| 21.0% | 6.0% | Week 32 | |
| Clinical Response | 57.0% | 37.0% | Week 8 |
| 51.0% | 20.0% | Week 32 | |
| Endoscopic Improvement | 34.3% | 12.3% | Week 8 |
| Histological Remission (Geboes score < 2.0) | 22.4% | 8.0% | Week 8 |
| 31.3% | 12.0% | Week 32 |
Data sourced from the TOUCHSTONE Phase II trial results.[7][8][9][10]
True North Study: Efficacy Results
| Endpoint | Ozanimod 0.92 mg | Placebo | Timepoint |
| Clinical Remission (Induction) | 18.4% | 6.0% | Week 10 |
| Clinical Remission (Maintenance) | 37.0% | 18.5% | Week 52 |
| Clinical Response (Induction) | 47.8% | 25.9% | Week 10 |
| Clinical Response (Maintenance) | 60.0% | 41.0% | Week 52 |
| Endoscopic Improvement (Induction) | 27.3% | 11.6% | Week 10 |
| Endoscopic Improvement (Maintenance) | 45.7% | 26.4% | Week 52 |
| Mucosal Healing (Induction) | 12.6% | 3.7% | Week 10 |
| Corticosteroid-Free Remission (Maintenance) | 31.7% | 16.7% | Week 52 |
Data sourced from the True North Phase III trial results.[2][5][11][12][13]
Safety and Tolerability Profile
Across clinical trials, ozanimod has demonstrated a manageable safety profile.
| Adverse Event Category | Key Findings |
| Lymphopenia | An expected pharmacodynamic effect is a reduction in absolute lymphocyte count.[2][8] |
| Infections | The most common infections reported were upper respiratory infections.[9] |
| Cardiovascular | A dose-escalation regimen is used at treatment initiation to mitigate the risk of bradycardia.[8][14] |
| Hepatic | Elevations in liver enzymes have been observed.[9] |
| Macular Edema | Cases of macular edema have been reported.[8] |
| Most Common Adverse Events | Anemia and headache were among the most frequently reported side effects.[3][6] |
Experimental Protocols: A Synthesized Overview
The following outlines the typical design and key methodologies employed in the pivotal clinical trials of ozanimod for ulcerative colitis.
Study Design and Patient Population
-
Design: Randomized, double-blind, placebo-controlled, multicenter trials with induction and maintenance phases.[2][8] An open-label extension is often included.[7][14]
-
Inclusion Criteria: Adult patients (typically 18-75 years old) with a diagnosis of moderately to severely active ulcerative colitis, defined by a Mayo score of 6 to 12, with an endoscopic subscore of ≥2 and a rectal bleeding subscore of ≥1.[2][9] Patients generally have had an inadequate response or intolerance to conventional therapies.[2]
-
Exclusion Criteria: Key exclusions often include a diagnosis of Crohn's disease, active infections, and significant cardiovascular conditions.[2]
Dosing and Administration
-
Dose Escalation: Treatment is initiated with a 7-day dose escalation to mitigate the risk of bradycardia. A typical regimen is:
-
Administration: Oral, once-daily administration.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary endpoint is typically the proportion of patients achieving clinical remission at the end of the induction period (e.g., week 8 or 10).[2][9]
-
Key Secondary Endpoints: These include clinical response, endoscopic improvement, mucosal healing, and histological remission.[5]
-
Mayo Score: Disease activity is assessed using the Mayo score, which comprises four components: stool frequency, rectal bleeding, findings on endoscopy, and physician's global assessment. Each component is scored from 0 to 3, with a total score ranging from 0 to 12.[3]
-
Clinical Remission: Often defined as a Mayo score ≤2 with no individual subscore >1.[9] A 3-component Mayo score (excluding the physician's global assessment) is also used, with remission defined as a rectal bleeding subscore of 0, a stool frequency subscore of ≤1 (with a decrease of ≥1 point from baseline), and an endoscopy subscore of ≤1.[5]
-
Clinical Response: Typically defined as a reduction in the total Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1.[9]
-
-
Endoscopic Assessment: Endoscopic improvement is generally defined as a Mayo endoscopic subscore of 0 or 1.[5]
-
Histological Assessment: Histological remission is assessed using the Geboes score, with remission defined as a score of <2.0.[7][10] The Geboes score evaluates structural changes, chronic inflammation, and acute inflammation.[4]
-
Safety Monitoring: Includes monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters (including lymphocyte counts and liver function tests).
Experimental Workflow
References
- 1. ZEPOSIA® (ozanimod) UC Clinical Study Design | For HCPs [zeposiahcp.com]
- 2. gi.org [gi.org]
- 3. Table 46, Components and Grading of the Mayo Score in Ulcerative Colitis - Ozanimod (Zeposia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 45, Summary of Outcome Measures and Their Measurement Properties - Ozanimod (Zeposia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medpagetoday.com [medpagetoday.com]
- 6. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healio.com [healio.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Bristol Myers Squibb Presents Positive Late-Breaking Data from Phase 3 True North Trial Evaluating Zeposia (ozanimod) in Adult Patients with Moderate to Severe Ulcerative Colitis - BioSpace [biospace.com]
- 11. gutsandgrowth.com [gutsandgrowth.com]
- 12. Analyses From the Phase 3 True North Study of Ozanimod in UC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ZEPOSIA® (ozanimod) Efficacy in UC | For HCPs [zeposiahcp.com]
Beyond the Sphingosine-1-Phosphate Receptors: A Technical Guide to the Molecular Targets of Ozanimod Hydrochloride's Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod (B609803) is a high-affinity sphingosine-1-phosphate (S1P) receptor modulator, selective for S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅), and is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3] Its primary mechanism of action involves the internalization and degradation of S1P₁ receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes that can mediate inflammation.[4][5] While the parent drug, ozanimod, demonstrates high selectivity for its intended S1P receptor targets, its major active metabolites have been shown to interact with other molecular targets. This technical guide provides an in-depth analysis of the molecular targets of ozanimod's metabolites beyond the S1P receptors, with a primary focus on the in vitro inhibition of monoamine oxidase B (MAO-B). We will explore the quantitative data, detail the experimental protocols used to elucidate these interactions, and provide visual representations of the relevant biological pathways.
Introduction: Ozanimod and its Metabolic Profile
Ozanimod undergoes extensive metabolism in humans, resulting in the formation of several circulating metabolites.[6] The two major active metabolites, CC112273 and CC1084037, retain activity and selectivity for S1P₁ and S1P₅ receptors, similar to the parent compound.[7] However, these metabolites have also been identified as inhibitors of monoamine oxidase B (MAO-B) in vitro.[8] This off-target activity has been a subject of investigation to understand its potential clinical implications.
Primary Non-S1P Molecular Target: Monoamine Oxidase B (MAO-B)
The most significant molecular target of ozanimod's metabolites, beyond S1P receptors, is monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and phenylethylamine.[1][9]
In Vitro Inhibition of MAO-B
In vitro studies have demonstrated that the major active metabolites of ozanimod, CC112273 and CC1084037, are selective inhibitors of MAO-B.[8]
| Metabolite | Target | IC₅₀ (nM) | Selectivity over MAO-A |
| CC112273 | MAO-B | 5.72 | >1750-fold (IC₅₀ for MAO-A > 10,000 nM) |
| CC1084037 | MAO-B | 58 | >172-fold (IC₅₀ for MAO-A > 10,000 nM) |
Data sourced from clinical pharmacology reviews and published studies.[8]
In Vivo Assessment of MAO-B Inhibition
Despite the potent in vitro inhibition of MAO-B by its metabolites, clinical studies have not shown a corresponding significant inhibition in vivo.[8] The primary method for assessing in vivo MAO-B activity is through the measurement of platelet MAO-B activity, which serves as a surrogate for brain MAO-B activity.[9] Multiple clinical studies have demonstrated that ozanimod treatment does not lead to the inhibition of human platelet MAO-B activity.[8][10] Furthermore, co-administration of ozanimod with a sympathomimetic agent, pseudoephedrine, did not potentiate its pressor effects, further supporting the lack of clinically significant MAO-B inhibition in vivo.[8][10]
Other Potential Off-Target Interactions
Signaling and Metabolic Pathways
Ozanimod Metabolism and Formation of MAO-B-Inhibiting Metabolites
Ozanimod is metabolized through several pathways, including reduction by gut microflora to form RP101075. This intermediate is then absorbed and converted to the major active metabolite CC112273 by MAO-B. CC112273 and another major active metabolite, CC1084037, exist in a reversible equilibrium.[6]
Caption: Metabolic pathway of ozanimod leading to the formation of its major active metabolites.
MAO-B Signaling Pathway and Site of Inhibition
MAO-B is involved in the catabolism of monoamine neurotransmitters. Its inhibition by ozanimod's metabolites would, in theory, lead to an increase in the levels of these neurotransmitters.
Caption: Site of in vitro inhibition of MAO-B by ozanimod's active metabolites.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is a representative example based on commercially available MAO-B inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (e.g., ozanimod metabolites) against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Test compounds (ozanimod metabolites) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B enzyme in cold MAO-B Assay Buffer.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol:
-
Add 50 µL of the enzyme working solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted test compounds, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 1-2 minute intervals for 20-40 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 4. criver.com [criver.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concomitant Administration of Ozanimod and Serotonergic Antidepressants in Patients With Ulcerative Colitis or Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Ozanimod Hydrochloride: A Technical Guide to Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
Ozanimod (B609803) hydrochloride, an oral sphingosine-1-phosphate (S1P) receptor modulator, is a critical therapeutic agent for relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1][2][3] Understanding its degradation pathways and stability profile is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides an in-depth analysis of the chemical stability of ozanimod hydrochloride, focusing on its degradation under various stress conditions.
Core Stability Profile
Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Studies on this compound have revealed its degradation behavior under hydrolytic, oxidative, thermal, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
A key study demonstrated that ozanimod is susceptible to degradation in acidic and basic environments.[1][4] However, the drug substance remained stable under oxidative, thermal, and photolytic conditions.[1][4]
Quantitative Data from Forced Degradation Studies
The following table summarizes the quantitative results from a forced degradation study on ozanimod, highlighting the conditions under which degradation was observed.
| Stress Condition | Reagents and Conditions | Observation | Degradation Products Identified |
| Acidic Hydrolysis | 2N HCl, refluxed at 80°C for 8 hours | Degradation Observed | DP 1, DP 2, DP 3 |
| Basic Hydrolysis | 2N NaOH, refluxed at 80°C for 8 hours | Degradation Observed | DP 1, DP 2, DP 3 |
| Oxidative Stress | Information not available in search results | No Degradation Observed | - |
| Thermal Stress | Information not available in search results | No Degradation Observed | - |
| Photolytic Stress | Information not available in search results | No Degradation Observed | - |
DP = Degradation Product
Principal Degradation Pathways
The primary degradation pathways for this compound are initiated by acid and base-catalyzed hydrolysis. These conditions lead to the formation of three primary degradation products, designated as DP 1, DP 2, and DP 3 based on their elution order in chromatographic analysis.[1][4] The structural elucidation of these degradation products was performed using liquid chromatography-mass spectrometry (LC-MS/MS) and MSⁿ fragmentation analysis.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following section outlines the experimental protocols employed in the forced degradation studies of this compound.
Forced Degradation Study Protocol
A systematic approach was undertaken to evaluate the stability of ozanimod under various stress conditions as per ICH Q1A (R2) guidelines.[1]
1. Preparation of Stock Solution: A stock solution of ozanimod was prepared for use in the stress studies.
2. Acid Degradation Study:
-
100 mg of ozanimod was accurately weighed and transferred into a 100 mL volumetric flask containing 50 mL of methanol (B129727) as a diluent.
-
5 mL of 2N hydrochloric acid (HCl) was added to the flask.
-
The solution was refluxed at 80°C for 8 hours.
-
After 3 days, the solution was neutralized with 2N sodium hydroxide (B78521) (NaOH) and diluted to the 100 mL mark.
-
5 mL of this solution was further diluted to 20 mL with the diluent and filtered through a 0.22 µm membrane filter before analysis.[1]
3. Base Degradation Study:
-
A similar procedure to the acid degradation study was followed, substituting 2N HCl with 2N NaOH.
4. Analytical Method: The degradation samples were analyzed using a developed and validated green high-performance liquid chromatography (HPLC) method.
-
Column: Waters XBridge C18 column (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v)
-
Flow Rate: 0.7 mL/min
Conclusion
References
An In-Depth Technical Guide to the Synthesis of Ozanimod Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (B609803), marketed under the brand name Zeposia®, is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1] Its therapeutic efficacy is attributed to the (S)-enantiomer, which selectively targets S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[2] This targeted action prevents the migration of lymphocytes from lymph nodes into the central nervous system and gut, thereby reducing inflammation.[2] The chiral nature of ozanimod necessitates stereoselective synthetic strategies to produce the desired (S)-enantiomer in high purity. This technical guide provides a comprehensive overview of the prominent synthetic routes to ozanimod hydrochloride, focusing on enantioselective synthesis, chemoenzymatic methods, and chiral resolution techniques. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of the different approaches.
Ozanimod's Mechanism of Action: S1P Receptor Modulation
Ozanimod is an agonist of S1P1 and S1P5 receptors.[3] Upon binding, it induces the internalization and degradation of the S1P1 receptor on lymphocytes.[4] This process renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[4] The sequestration of lymphocytes in the lymph nodes reduces the number of circulating T and B cells that can infiltrate sites of inflammation.[5] Ozanimod's selectivity for S1P1 and S1P5 over other S1P receptor subtypes, such as S1P3, is thought to contribute to its favorable safety profile, particularly concerning cardiovascular side effects associated with less selective S1P modulators.[2]
Synthetic Strategies for Ozanimod Enantiomers
The synthesis of enantiomerically pure ozanimod primarily revolves around the stereoselective construction of the (S)-1-aminoindane core. The main approaches include:
-
Enantioselective Synthesis: This strategy introduces the chiral center at a late stage of the synthesis using a chiral catalyst.
-
Chemoenzymatic Synthesis: This method utilizes enzymes for the key stereoselective transformation to produce a chiral intermediate.
-
Chiral Resolution: This approach involves the separation of a racemic mixture of a key intermediate using a chiral resolving agent.
The following sections will delve into the details of these synthetic routes.
Enantioselective Synthesis of Ozanimod
An efficient five-step enantioselective synthesis of ozanimod has been reported, which introduces the chiral center in the final step via asymmetric transfer hydrogenation.[6] This late-stage introduction of chirality is advantageous as it minimizes the number of steps where stereochemical integrity must be maintained.
Experimental Protocols
Step 1: Acetal Protection of 4-Cyanoindanone To a solution of 4-cyanoindanone in toluene (B28343) is added ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the acetal-protected indanone.
Step 2: Formation of the Amidoxime Intermediate The acetal-protected indanone is dissolved in ethanol, and hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) are added. The mixture is heated to reflux until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the amidoxime intermediate.
Step 3: Oxadiazole Ring Formation To a solution of 3-cyano-4-isopropoxybenzoic acid in DMF are added HOBt and EDC at room temperature. After stirring for 2 hours, the amidoxime intermediate is added, and the mixture is heated. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
Step 4: Deprotection of the Ketone The oxadiazole intermediate is dissolved in a mixture of acetone (B3395972) and aqueous HCl. The solution is stirred at room temperature until the deprotection is complete. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are dried and concentrated to afford the deprotected ketone.
Step 5: Asymmetric Transfer Hydrogenation The deprotected ketone is dissolved in dichloromethane, and ethanolamine is added. The mixture is stirred at room temperature to form the imine intermediate. A solution of the chiral Ru(II) catalyst (Wills' catalyst) in formic acid/triethylamine azeotrope is then added, and the reaction is stirred until completion. The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield (S)-ozanimod.
Chemoenzymatic Synthesis of (S)-4-Cyano-1-aminoindane
A chemoenzymatic approach provides an alternative route to the key chiral intermediate, (S)-4-cyano-1-aminoindane, starting from naphthalene.[7] This method utilizes a lipase-catalyzed resolution as the key step to introduce chirality.
Experimental Protocol: Lipase-Catalyzed Resolution
A solution of racemic 4-cyano-1-aminoindane in an organic solvent (e.g., 2-methyl-THF) is prepared. An acyl donor, such as isopropyl methoxyacetate, and a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) are added. The mixture is stirred at an elevated temperature (e.g., 60 °C) for a specified time. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. After the reaction, the enzyme is filtered off, and the (S)-amine is separated from the acylated (R)-amine by extraction or chromatography.
Chiral Resolution of rac-4-Cyano-1-aminoindane
Classical chiral resolution is another viable method to obtain the enantiomerically pure (S)-4-cyano-1-aminoindane.[8] This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties, such as solubility.
Experimental Protocol: Diastereomeric Salt Crystallization
Racemic 4-cyano-1-aminoindane is dissolved in a suitable solvent, and a solution of a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to induce crystallization of one of the diastereomeric salts. The crystallized salt is collected by filtration, and the free (S)-amine can be liberated by treatment with a base. Further enrichment of the enantiomeric excess can be achieved by subsequent recrystallizations.
Comparison of Synthetic Routes
| Parameter | Enantioselective Synthesis | Chemoenzymatic Synthesis | Chiral Resolution |
| Starting Material | 4-Cyanoindanone | Naphthalene | rac-4-Cyano-1-aminoindane |
| Key Step | Asymmetric Transfer Hydrogenation | Lipase-catalyzed Resolution | Diastereomeric Salt Crystallization |
| Overall Yield | ~55%[6] | Not explicitly stated for full sequence | Dependent on resolution efficiency |
| Enantiomeric Excess | >99% ee[6] | >99% ee[7] | Up to 96% ee[8] |
| Advantages | Late-stage chirality introduction, high ee | Use of "green" biocatalysts, high ee | Well-established technique |
| Disadvantages | Requires expensive chiral catalyst | Multi-step initial synthesis | Theoretical max yield of 50% per resolution |
Synthesis of this compound
The final step in the preparation of the active pharmaceutical ingredient is the formation of the hydrochloride salt.
Experimental Protocol: Salt Formation
(S)-Ozanimod free base is dissolved in a suitable solvent, such as methanol (B129727) or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., methanolic HCl) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion
The synthesis of the (S)-enantiomer of this compound can be achieved through several distinct and effective strategies. The enantioselective synthesis featuring a late-stage asymmetric transfer hydrogenation offers an elegant and efficient route with high enantiopurity. The chemoenzymatic approach provides a green alternative for the preparation of the key chiral amine intermediate. Chiral resolution, a more traditional method, remains a viable option for obtaining the desired enantiomer. The choice of a particular synthetic route in a drug development setting will depend on a variety of factors, including cost of goods, scalability, process robustness, and regulatory considerations. This guide provides the foundational technical information for researchers and scientists to evaluate and implement these synthetic strategies for the preparation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vjneurology.com [vjneurology.com]
- 3. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 7. Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Ozanimod Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Ozanimod (B609803) hydrochloride is an oral, small-molecule sphingosine-1-phosphate (S1P) receptor modulator that selectively binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3][4][5]. Its therapeutic effect, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, is primarily attributed to its action on the S1P1 receptor on lymphocytes[6][7][8][9].
Upon binding, ozanimod acts as a functional antagonist, causing the internalization and degradation of S1P1 receptors on lymphocytes[10]. This process inhibits the S1P-gradient-dependent egress of lymphocytes from peripheral lymphoid organs, such as lymph nodes and the spleen[6][7][8]. The resulting reversible sequestration of lymphocytes prevents their trafficking to sites of inflammation, thereby reducing the inflammatory response[4][6][9]. Ozanimod and its major active metabolites, CC112273 and CC1084037, show similar selectivity for S1P1 and S1P5 with minimal activity on S1P2, S1P3, and S1P4, which may contribute to a more favorable safety profile compared to non-selective S1P modulators[7][8][9].
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist like ozanimod primarily initiates signaling through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of other downstream pathways that ultimately modulate cell migration and trafficking[11][12].
Caption: S1P1 receptor signaling upon ozanimod binding.
Quantitative In Vitro Data
The following tables summarize the binding affinities and functional potencies of ozanimod and its metabolites at human S1P receptors.
Table 1: Binding Affinity of Ozanimod
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| [³H]-Ozanimod | Human S1P1 | Saturation Radioligand Binding | Kd | 0.63[13] |
| [³H]-Ozanimod | Human S1P5 | Saturation Radioligand Binding | Kd | 3.13[13] |
| Ozanimod | Human S1P5 | Competitive Radioligand Binding | Ki | 2.0[3] |
Table 2: Functional Potency of Ozanimod and Metabolites
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Ozanimod | Human S1P1 | [³⁵S]-GTPγS Binding | EC₅₀ | 1.03[3] |
| Ozanimod | Human S1P5 | [³⁵S]-GTPγS Binding | EC₅₀ | 8.6[3] |
| Ozanimod | Human S1P5 | cAMP Assay | EC₅₀ | 11 ± 4.3[11] |
| CC112273 | MAO-B | Fluorometric Assay | IC₅₀ | 5.72[14] |
| CC1084037 | MAO-B | Fluorometric Assay | IC₅₀ | 58[14] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand ([³H]-ozanimod) from the S1P1 and S1P5 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Use membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing human S1P1 or S1P5 receptors. Store aliquots at -80°C[13].
-
Assay Setup: Perform assays in a 96-well plate in a final volume of 200 µL[13].
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/mL saponin[13].
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-ozanimod, and vehicle (e.g., 0.33% DMSO) to triplicate wells[13].
-
Non-specific Binding (NSB): Add assay buffer, [³H]-ozanimod, and a high concentration of unlabeled ozanimod (e.g., 33.33 µM) to determine binding to non-receptor components[13].
-
Competitive Binding: Add assay buffer, [³H]-ozanimod, and serial dilutions of the test compound to respective wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 100 µL of the prepared cell membrane suspension to each well, yielding a final protein concentration of approximately 4.8 µ g/well [13].
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a filter plate (e.g., GF/C filter plate) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate, add a scintillation cocktail to each well, and count the bound radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].
-
Protocol 2: [³⁵S]-GTPγS Binding Assay
This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits following receptor stimulation by an agonist. It is used to determine the potency (EC₅₀) and efficacy (Emax) of compounds like ozanimod[15][16].
Caption: Workflow for a [³⁵S]-GTPγS binding assay.
Methodology:
-
Reagent Preparation:
-
Membranes: Use cell membranes expressing the S1P receptor of interest (e.g., S1P1 or S1P5). Resuspend in assay buffer to a final concentration of 5-20 µg of protein per well[17].
-
Assay Buffer: Typically contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
GDP: Prepare a stock solution and add to the assay buffer to a final concentration of 10-100 µM to ensure G proteins are in an inactive, GDP-bound state before stimulation[17].
-
[³⁵S]-GTPγS: Prepare a working solution to a final concentration of 0.05-0.1 nM in the assay[17].
-
Test Compound: Prepare serial dilutions of ozanimod to generate a concentration-response curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer containing GDP, varying concentrations of ozanimod (for stimulation) or vehicle (for basal activity), and unlabeled GTPγS (for non-specific binding)[17].
-
Add the membrane suspension to each well.
-
Pre-incubate the plate at 30°C for 15-30 minutes[17].
-
Initiate the reaction by adding the [³⁵S]-GTPγS solution to all wells[17].
-
Incubate at 30°C for 60 minutes with gentle shaking[17].
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding (in CPM or DPM) against the log concentration of ozanimod.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for half-maximal stimulation) and Emax (maximal effect).
-
Protocol 3: HTRF cAMP Functional Assay
This assay measures the ability of an S1P1/S1P5 agonist to inhibit adenylyl cyclase activity. Since S1P1 and S1P5 couple to Gαi, agonist binding leads to a decrease in intracellular cAMP levels, which can be measured using a competitive immunoassay format like HTRF[11][12].
Caption: General workflow for an S1P receptor HTRF cAMP assay.
Methodology:
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing human S1P1 or S1P5 receptors.
-
On the day of the assay, detach cells, wash, and resuspend them in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11].
-
-
Assay Procedure (384-well plate format):
-
Dispense a defined number of cells (e.g., 2,000-5,000) into each well of a 384-well plate[12].
-
Add serial dilutions of ozanimod to the appropriate wells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels. The forskolin concentration should be pre-determined to give a sub-maximal response (e.g., EC₈₀)[11][12].
-
Incubate the plate at room temperature for 30-60 minutes[12].
-
-
Detection (HTRF Principle):
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This typically includes:
-
cAMP labeled with a fluorescent donor (e.g., d2).
-
An anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate)[11].
-
-
Incubate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium[11].
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths[11].
-
The HTRF signal (ratio of 665 nm / 620 nm) is inversely proportional to the amount of intracellular cAMP produced. As ozanimod inhibits adenylyl cyclase, cAMP levels decrease, and the HTRF signal increases.
-
Plot the HTRF ratio against the log concentration of ozanimod.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value for ozanimod's inhibition of forskolin-stimulated cAMP production.
-
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjneurology.com [vjneurology.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Preparing Ozanimod Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozanimod (B609803) hydrochloride is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] As an immunosuppressive agent, it is utilized in research to investigate autoimmune diseases such as multiple sclerosis and ulcerative colitis.[2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving ozanimod hydrochloride for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[5][6] Its molecular formula is C23H25ClN4O3, with a molecular weight of approximately 440.9 g/mol .[4][7]
Quantitative Data Summary
The solubility of this compound in DMSO can vary slightly depending on the source and purity of the compound, as well as the handling of DMSO, which is hygroscopic. It is crucial to use fresh, anhydrous DMSO for optimal solubility.[2][8][9]
| Parameter | Value | Source |
| Molecular Weight | 440.9 g/mol | [4] |
| Solubility in DMSO | 44 mg/mL (99.79 mM) | [8] |
| ≥ 29 mg/mL (71.70 mM) | [2] | |
| 200 mg/mL (453.60 mM) with sonication | [9] | |
| 1 mg/mL | [3][10] | |
| Appearance | White to off-white solid | [5][6] |
Note: The significant variation in reported solubility may be due to differences in experimental conditions (e.g., use of sonication, freshness of DMSO). Researchers should determine the optimal concentration for their specific experimental needs.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and well-ventilated. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.409 mg of this compound (Molecular Weight = 440.9 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.409 mg of powder, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, the stock solution is ready for use or storage.
-
For short-term storage (days to weeks), store the solution at 4°C.[7]
-
For long-term storage (months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][11] Stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and up to 6 months at -80°C.[9][11]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: Ozanimod's mechanism of action on S1P receptors.
Safety Precautions
-
Handle this compound in a well-ventilated area, avoiding dust formation.[12]
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[12][13]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[11][13]
-
In case of accidental contact, wash the affected area thoroughly with water.[13]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[11]
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. By following this detailed protocol and adhering to the safety precautions, researchers can ensure the preparation of accurate and stable stock solutions for their experimental needs, leading to more reliable and reproducible results in the study of S1P receptor modulation.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ozanimod | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | C23H25ClN4O3 | CID 91618104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. swissmedic.ch [swissmedic.ch]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. biocrick.com [biocrick.com]
Application Notes and Protocols for Ozanimod Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ozanimod (B609803) hydrochloride in various cell culture experiments. Ozanimod is a potent and selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) and 5 (S1P5) modulator.[1][2] It functions by inducing the internalization of S1P1 receptors on lymphocytes, which prevents their egress from lymphoid tissues. This mechanism underlies its therapeutic effects in autoimmune diseases such as multiple sclerosis and ulcerative colitis.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for ozanimod hydrochloride in various in vitro assays. These values can be used as a starting point for designing cell culture experiments.
Table 1: Receptor Binding and Functional Activity of Ozanimod
| Parameter | Cell Line/System | Value | Reference |
| EC50 (GTPγS Binding) | CHO cells expressing human S1P1 | 0.41 nM | [5] |
| CHO cells expressing human S1P5 | 11 nM | [5] | |
| EC50 (cAMP Inhibition) | CHO cells expressing human S1P1 | Sub-nanomolar | [3] |
| IC50 (Receptor Internalization) | S1P1 receptor-HEK293T cells | ~1-10 nM | [1] |
| Selectivity | S1P1 over S1P5 | 27-fold | [4] |
| S1P1 over S1P2, S1P3, S1P4 | >10,000-fold | [3] |
Table 2: Effects of Ozanimod on Lymphocyte Subsets (Clinical Data Context)
| Lymphocyte Subset | Dosage (in vivo) | % Reduction from Baseline | Reference |
| Absolute Lymphocyte Count (ALC) | 0.5 mg/day | ~50% | [6] |
| 1 mg/day | >75% | [6] | |
| CD19+ B cells | 1 mg/day | >75% | [6] |
| CD3+ T cells | 1 mg/day | >75% | [6] |
| CD4+ Naive & Central Memory T cells | 1 mg/day | ≥90% | [6] |
| CD8+ Naive & Central Memory T cells | 1 mg/day | ≥90% | [6] |
Signaling Pathway
Ozanimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it triggers the internalization and subsequent degradation of the receptor. This prevents lymphocytes from responding to the S1P gradient that normally guides their exit from lymph nodes, effectively sequestering them and reducing circulating lymphocyte counts.
Caption: Ozanimod's mechanism of action on the S1P1 receptor.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in organic solvents such as DMSO.
-
Stock Solution Preparation :
-
To prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (MW: 440.92 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation :
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
-
Protocol 1: S1P1 Receptor Internalization Assay
This protocol is adapted from studies using HEK293T cells overexpressing the S1P1 receptor.[1]
Caption: Workflow for S1P1 receptor internalization assay.
Materials:
-
S1P1 receptor-overexpressing HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cycloheximide
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled anti-S1P1 antibody
-
Flow cytometer
Procedure:
-
Seed S1P1-HEK293T cells in a 6-well plate and culture overnight to reach 70-80% confluency.
-
Pre-treat cells with 10 µM cycloheximide for 30 minutes to inhibit new S1P1 receptor synthesis.[1]
-
Add varying concentrations of ozanimod (e.g., a serial dilution from 0.1 nM to 100 nM) to the cells.
-
Incubate for 1 hour at 37°C.[1]
-
For receptor re-expression analysis (optional):
-
Wash the cells three times with warm PBS to remove ozanimod.
-
Add fresh culture medium containing 1 µM cycloheximide and incubate for an additional 24 hours.[1]
-
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently labeled antibody against the extracellular domain of the S1P1 receptor according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of S1P1 receptor surface expression. A decrease in fluorescence indicates receptor internalization.
Protocol 2: Lymphocyte Proliferation/Viability Assay
This protocol describes a general method to assess the effect of ozanimod on the viability and proliferation of lymphocyte cell lines (e.g., Jurkat) or primary Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Jurkat cells or freshly isolated PBMCs
-
Complete RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
Microplate reader
Procedure:
-
Seed Jurkat cells or PBMCs at a density of 1-5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL.
-
Add 100 µL of medium containing serial dilutions of this compound to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cytokine Secretion Assay from PBMCs
This protocol outlines a method to measure the effect of ozanimod on cytokine production by activated PBMCs.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ozanimod Hydrochloride in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ozanimod (B609803) hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor modulator, in the treatment of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS).[1][2][3][4][5] The protocols detailed below are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of ozanimod and similar compounds.
Introduction
Ozanimod (formerly RPC1063) is an oral S1P receptor modulator that selectively targets S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[2][3][4][5][6] Its primary mechanism of action in MS is thought to involve the retention of lymphocytes in the lymph nodes, preventing their migration into the central nervous system (CNS).[7][8] This reduces the inflammatory cascade that leads to demyelination and neurodegeneration characteristic of MS.[7] In animal models, ozanimod has been shown to effectively reduce disease severity, limit CNS inflammation and demyelination, and modulate circulating lymphocyte populations.[1][2][3]
Mechanism of Action: S1P Receptor Modulation
Ozanimod acts as a functional antagonist of the S1P1 receptor on lymphocytes.[7] Binding of ozanimod to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[7] This results in a reversible, dose-dependent reduction of circulating T and B cells.[9] Specifically, ozanimod has a greater effect on reducing circulating CD4+ T cells compared to CD8+ T cells and shows a marked reduction in naïve T cells and central memory T cells.[9]
Efficacy of Ozanimod in EAE Models: Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study investigating the effects of ozanimod in a C57BL/6 mouse model of EAE.[1][2]
Table 1: Clinical Score and Body Weight
| Treatment Group | Mean Maximum Clinical Score (MMCS) ± SD | Percentage of Mice at Score 0/1 at Day 21 |
| EAE (Vehicle) | 2.5 ± 0.5 | 0% |
| EAE + Ozanimod (0.6 mg/kg) | 0.9 ± 0.3 | 60% at score 0, 40% at score 1 |
| Data from a study where treatment was initiated at the first sign of disease (score 1) and continued for 21 days.[1][2] |
Table 2: Histological Analysis of Spinal Cord
| Treatment Group | Mean Inflammatory Score (MIS) ± SD | Percentage of Demyelination ± SD |
| Control | 0.4 ± 0.1 | N/A |
| EAE (Vehicle) | 2.3 ± 0.4 | 60 ± 10% |
| EAE + Ozanimod (0.6 mg/kg) | 0.1 ± 0.1 | 10 ± 5% |
| Histological analysis performed on lumbar spinal cord sections.[1][2][10] |
Table 3: Circulating Lymphocyte Populations
| Cell Type | EAE (Vehicle) (% of total) | EAE + Ozanimod (0.6 mg/kg) (% of total) |
| CD4+ T cells | Significantly higher than control | Significantly reduced compared to EAE (Vehicle) |
| CD8+ T cells | Significantly higher than control | Significantly reduced compared to EAE (Vehicle) |
| Total NK cells | No significant change | Significantly increased |
| Flow cytometry analysis of peripheral blood.[1][2] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA containing Mycobacterium tuberculosis.
-
Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, intraperitoneally inject 200 ng of PTX in PBS.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Forelimb and hind limb paralysis
-
5: Moribund or dead
-
Protocol 2: Ozanimod Hydrochloride Administration
Materials:
-
This compound (RPC1063)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween-20, and 90% 0.1N HCl)[1][2]
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a stock solution of ozanimod in the vehicle. The final dosing solution should be prepared fresh daily.
-
Dosing Regimen:
-
Administration: Administer ozanimod (e.g., 0.6 mg/kg) or vehicle via oral gavage once daily for the duration of the study (e.g., 21 days).[1][2]
Protocol 3: Histological Analysis of Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA)
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) staining kit
-
Luxol Fast Blue (LFB) staining kit
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the study endpoint, perfuse mice with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Tissue Processing and Sectioning: Process the spinal cord for paraffin embedding. Cut 7-10 µm thick sections of the lumbar region.[1][2]
-
H&E Staining for Inflammation:
-
LFB Staining for Demyelination:
References
- 1. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 3. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. vjneurology.com [vjneurology.com]
- 7. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 9. ajmc.com [ajmc.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ozanimod Hydrochloride Administration in Rodent Models
Introduction
Ozanimod (B609803) hydrochloride, known by the brand name Zeposia®, is an immunomodulatory drug that acts as a selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] It specifically targets S1P receptors 1 and 5 (S1P1 and S1P5).[1][4][5][6][7][8] This mechanism of action leads to the sequestration of lymphocytes within lymph nodes, preventing their migration to sites of inflammation.[2][9] Ozanimod has been approved by the FDA for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC) in adults.[3][4][9][10] Its efficacy in these conditions has prompted extensive preclinical evaluation in various rodent models to elucidate its therapeutic potential and underlying mechanisms.
These application notes provide detailed protocols and a summary of quantitative data for the administration of ozanimod hydrochloride in common rodent models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream and lymph.[4][11] This process is dependent on an S1P concentration gradient between the lymph/blood (high concentration) and the lymphoid tissues (low concentration). Lymphocytes expressing S1P1 receptors on their surface are prompted to egress from the lymph nodes by this gradient.
Ozanimod acts as a functional antagonist of the S1P1 receptor.[12] Upon binding, it causes the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][2][9] This leads to a reversible, dose-dependent reduction of circulating T and B lymphocytes, without affecting their production or function within the lymphoid organs. The therapeutic effect in autoimmune diseases is believed to stem from the reduction of lymphocyte migration into the central nervous system (CNS) or the intestine.[2][9]
Caption: Ozanimod binds to S1PR1 on lymphocytes, causing receptor internalization and blocking their egress from lymph nodes.
Experimental Protocols
Protocol 1: Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol details the use of ozanimod in the EAE mouse model, a widely accepted animal model for studying multiple sclerosis.
Objective: To assess the efficacy of ozanimod in reducing the clinical severity of EAE.
Animal Model: C57BL/6 female mice (8-10 weeks old).[5][6][7][13]
Materials:
-
This compound (e.g., from a commercial supplier)
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile saline or PBS
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
-
Standard animal housing and care facilities
Procedure:
-
EAE Induction:
-
Induce active EAE by subcutaneous immunization with MOG₃₅₋₅₅ emulsified in CFA.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later, as per standard protocols.
-
-
Ozanimod Formulation:
-
Prepare a stock solution of this compound. The final formulation should be a homogenous suspension.
-
A common vehicle is 0.5% methylcellulose in sterile water. The specific vehicle may need optimization depending on the salt form and desired concentration.
-
For a 0.6 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 0.12 mg/mL.
-
-
Dosing Regimen:
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE and record their scores using a standard 0-5 scale.
-
Measure body weight daily as an indicator of overall health.
-
-
Endpoint Analysis:
Caption: Experimental workflow for evaluating ozanimod efficacy in a mouse EAE model.
Protocol 2: General Oral Gavage Procedure in Rodents
Oral gavage is the most common method for administering ozanimod in preclinical studies.[13][14] Proper technique is essential for animal welfare and data accuracy.
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and align the head and esophagus.
-
Gavage Needle Selection: Use a flexible or rigid gavage needle with a ball tip to minimize the risk of tissue trauma. The length should be appropriate for the animal's size, reaching from the mouth to the last rib.
-
Dosing Volume: Do not exceed recommended maximum dosing volumes (typically 10 mL/kg for mice and 5-10 mL/kg for rats).
-
Administration:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Insert the needle into the mouth, passing it gently along the roof of the mouth and over the tongue into the esophagus.
-
If any resistance is met, withdraw the needle immediately. Do not force it.
-
Dispense the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies administering ozanimod in various rodent models.
Table 1: Efficacy of Ozanimod in Rodent Disease Models
| Model | Species/Strain | Dose & Regimen | Key Efficacy Endpoints | Result | Citation |
|---|---|---|---|---|---|
| EAE | C57BL/6 Mouse | 0.6 mg/kg, daily p.o. | Clinical Severity | Significant improvement in clinical symptoms | [5][6][13] |
| CNS Lymphocyte Infiltration | Significant inhibition of lymphocyte infiltration into the spinal cord | [5][13] | |||
| Demyelination | Reversed demyelination in the spinal cord | [5][13] | |||
| Circulating T Cells | Reduced percentage of autoreactive CD4+ and CD8+ T cells | [5][13] | |||
| Cuprizone-Induced Demyelination | Mouse | 5 mg/kg, daily p.o. | Circulating Lymphocytes | 99.5% reduction at 6 weeks; 86% reduction at 18 weeks | [14] |
| Demyelination | Decreased rate of demyelination | [14] |
| Neuropathic Pain | Male Rodents | Systemic administration | Behavioral Hypersensitivities | Reversal of hypersensitivities |[12] |
Table 2: Dosing of Ozanimod in Preclinical Rodent Studies
| Study Type | Species | Dose Range | Route of Administration | Citation |
|---|---|---|---|---|
| Efficacy (EAE) | Mouse (C57BL/6) | 0.6 mg/kg/day | Oral Gavage | [5][6][13] |
| Efficacy (Demyelination) | Mouse | 5 mg/kg/day | Oral Gavage | [14] |
| Carcinogenicity | Mouse (Tg.rasH2) | 8, 25, 80 mg/kg/day | Oral Gavage | [14] |
| Carcinogenicity | Rat (Sprague-Dawley) | 0.2, 0.7, 2 mg/kg/day | Oral Gavage | [14] |
| Fertility | Rat (Sprague-Dawley) | 0.2, 2, 30 mg/kg/day | Oral Gavage | [14] |
| Juvenile Toxicology | Rat (Sprague-Dawley) | 0.3, 3, 10 mg/kg/day | Oral Gavage |[14] |
Table 3: Reported No-Observed-Adverse-Effect-Level (NOAEL) in Rodents
| Study Type | Species | NOAEL | Citation |
|---|---|---|---|
| 28-Day Repeated-Dose Toxicity | Rat | 0.218 mg/kg/day | [15] |
| Embryofetal Development | Rat | 1 mg/kg/day | [16] |
| Embryofetal Development | Rabbit | 0.2 mg/kg/day |[14][16] |
References
- 1. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Literature Review of Ozanimod Therapy in Inflammatory Bowel Disease: From Concept to Practical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Ozanimod, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Ozanimod Hydrochloride Activity via Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod hydrochloride is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][2][3][4][5][6] Its mechanism of action involves the internalization and degradation of S1P receptors on lymphocytes, which prevents their egress from lymph nodes.[7][8][9] This sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes that can migrate to sites of inflammation, forming the basis of its therapeutic effect in autoimmune diseases such as multiple sclerosis and ulcerative colitis.[1][7][9][10]
Activation of S1P receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[11][12][13] Measuring the phosphorylation of ERK (pERK) serves as a reliable and quantifiable downstream readout of Ozanimod's agonist activity at the S1P1 and S1P5 receptors.
These application notes provide a detailed protocol for a cell-based phosphorylation assay to quantify the activity of this compound. The protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay format, which is a robust and high-throughput method for detecting protein phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P signaling pathway leading to ERK phosphorylation and the general workflow of the phosphorylation assay.
Quantitative Data Presentation
The following table summarizes the expected potency of this compound in functional assays. The EC50 for pERK phosphorylation is expected to be in a similar sub-nanomolar to low nanomolar range.
| Assay Type | Receptor | Parameter | This compound Potency | Reference |
| GTPγS Binding | Human S1P1 | EC50 | ~0.41 nM | [3] |
| GTPγS Binding | Human S1P5 | EC50 | ~11 nM | [3] |
| pERK Phosphorylation (HTRF) | Human S1P1 | EC50 | ~0.5 - 5 nM (Expected) | N/A |
| pERK Phosphorylation (HTRF) | Human S1P5 | EC50 | ~10 - 50 nM (Expected) | N/A |
Note: EC50 values for pERK phosphorylation are estimated based on reported potencies in other functional assays.
Experimental Protocols
This section provides a detailed methodology for a cell-based HTRF assay to measure Ozanimod-induced ERK phosphorylation.
Protocol: Ozanimod-Induced ERK Phosphorylation Assay using HTRF
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human S1P1 or S1P5 receptor.
-
This compound: Prepare a stock solution in DMSO and serially dilute to desired concentrations in serum-free medium.
-
Cell Culture Medium: Ham's F-12 for CHO-K1 or DMEM for HEK293, supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Serum-Free Medium: Cell culture medium without FBS.
-
HTRF pERK Assay Kit: e.g., Phospho-ERK (Thr202/Tyr204) Cellular Assay Kit from various suppliers. These kits typically include:
-
Lysis Buffer
-
Europium cryptate-labeled anti-total ERK antibody
-
d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibody
-
Detection Buffer
-
-
Plate: 96-well or 384-well white, tissue culture-treated plates.
-
HTRF-compatible plate reader.
2. Cell Culture and Seeding
-
Culture the S1P1 or S1P5 expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium at a concentration of 250,000 - 500,000 cells/mL.
-
Seed 100 µL of the cell suspension per well into a 96-well plate (25,000 - 50,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Serum Starvation
-
After 24 hours, gently aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 100 µL of serum-free medium to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to reduce basal levels of ERK phosphorylation.
4. Compound Stimulation
-
Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentration.
-
Gently aspirate the serum-free medium from the wells.
-
Add 50 µL of the diluted Ozanimod solutions to the respective wells. For the negative control, add 50 µL of serum-free medium with the same final DMSO concentration.
-
Incubate the plate at 37°C for 5-10 minutes. The optimal stimulation time should be determined empirically, as ERK phosphorylation is often transient.
5. Cell Lysis
-
Add 50 µL of 2X Lysis Buffer (provided in the HTRF kit) to each well.
-
Incubate the plate on an orbital shaker at room temperature for 10-15 minutes to ensure complete cell lysis.
6. HTRF Detection
-
Prepare the HTRF detection reagent mix according to the kit manufacturer's instructions. This typically involves diluting the Europium cryptate-labeled anti-total ERK antibody and the d2-labeled anti-phospho-ERK antibody in the provided Detection Buffer.
-
Transfer 16 µL of the cell lysate from each well of the 96-well plate to a new 384-well low-volume white plate.
-
Add 4 µL of the HTRF detection reagent mix to each well of the 384-well plate.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
7. Data Acquisition and Analysis
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (specific signal from d2) and 620 nm (signal from Europium cryptate).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the Ozanimod concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Ozanimod that produces 50% of the maximal pERK response.
Logical Relationships
The following diagram illustrates the logical relationship between the experimental components and the final output.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Sphingosine 1-Phosphate Receptor 1 Enhances Hippocampus Neurogenesis in a Rat Model of Traumatic Brain Injury: An Involvement of MEK/Erk Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Data From the Phase 3 True North Trial of Ozanimod: Rapidity of Responses, the Value of Extended Induction, and the Correlation Between Early Responses and Outcomes at 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ozanimod Hydrochloride Receptor Internalization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its therapeutic effect in autoimmune diseases such as multiple sclerosis and ulcerative colitis is primarily attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes.[4][5] Upon binding, Ozanimod induces the internalization and subsequent degradation of the S1P1 receptor.[4][6] This process renders lymphocytes unresponsive to the endogenous S1P gradient, thereby preventing their egress from lymph nodes and reducing the number of circulating lymphocytes available to mount an inflammatory response.[4][7]
This document provides a detailed protocol for a fluorescence-based receptor internalization assay to quantify the effect of Ozanimod hydrochloride on S1P1 receptor internalization. This type of assay is crucial for characterizing the pharmacological activity of S1P receptor modulators and for screening new chemical entities.
Principle of the Assay
The assay described here utilizes a cell line stably expressing a human S1P1 receptor tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP), at the C-terminus. In the basal state, the S1P1-GFP fusion protein is predominantly localized at the plasma membrane. Upon treatment with an agonist like this compound, the S1P1-GFP receptor is internalized into endocytic vesicles within the cytoplasm.[8][9] This translocation of the fluorescent signal from the cell surface to intracellular compartments can be visualized by fluorescence microscopy and quantified using image analysis software. The extent of internalization is a direct measure of Ozanimod's activity at the S1P1 receptor.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the S1P1 receptor internalization assay.
Downstream Consequences of S1P1 Internalization
Caption: Logical flow of Ozanimod's therapeutic effect.
Data Presentation
Table 1: Dose-Dependent Internalization of S1P1 Receptor by this compound
| Ozanimod HCl Concentration (nM) | Percent Internalization (Mean ± SD) | EC50 (nM) |
| 0 (Vehicle) | 5.2 ± 1.5 | \multirow{7}{*}{0.5} |
| 0.01 | 15.8 ± 2.1 | |
| 0.1 | 48.9 ± 4.3 | |
| 1 | 85.1 ± 5.6 | |
| 10 | 92.5 ± 3.9 | |
| 100 | 94.3 ± 3.2 | |
| 1000 | 95.1 ± 2.8 |
Table 2: Time-Course of S1P1 Receptor Internalization with 1 nM this compound
| Time (minutes) | Percent Internalization (Mean ± SD) |
| 0 | 5.1 ± 1.3 |
| 5 | 25.6 ± 3.8 |
| 15 | 60.2 ± 5.1 |
| 30 | 82.4 ± 4.5 |
| 60 | 85.5 ± 4.9 |
| 120 | 86.1 ± 4.2 |
Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human S1P1-GFP.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[10]
-
Assay Plates: 96-well, black-walled, clear-bottom imaging plates.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Assay Buffer: Serum-free DMEM or HBSS.
-
Fixing Solution: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst 33342 solution.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Procedure
-
Cell Seeding:
-
Culture S1P1-GFP expressing cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed the cells into a 96-well imaging plate at a density of 20,000 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Assay Performance:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of assay buffer to each well and incubate for 2 hours at 37°C for serum starvation.[11]
-
Aspirate the assay buffer and add 50 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C in a 5% CO2 incubator.[12]
-
-
Cell Fixation and Staining:
-
Carefully remove the compound solutions from the wells.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.[8]
-
Aspirate the PFA and wash the cells three times with 150 µL of PBS per well.
-
Add 100 µL of Hoechst 33342 staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with 150 µL of PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content automated imaging system.
-
Use two channels: DAPI channel for the Hoechst-stained nuclei and a GFP channel for the S1P1-GFP signal.
-
Acquire images from multiple fields per well to ensure robust data.
-
-
Data Analysis:
-
Use image analysis software to quantify receptor internalization.
-
The software should identify individual cells based on the nuclear stain.
-
Within each cell, define two regions of interest: the plasma membrane and the cytoplasm.
-
Measure the mean fluorescence intensity of S1P1-GFP in both regions.
-
Calculate the percent internalization for each cell using a formula such as:
-
Percent Internalization = (Cytoplasmic Intensity / (Cytoplasmic Intensity + Membrane Intensity)) * 100
-
-
Average the percent internalization across all cells in a well.
-
Plot the percent internalization against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. vjneurology.com [vjneurology.com]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ozanimod and its Major Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note provides a detailed protocol for the simultaneous quantification of ozanimod (B609803) (RPC-106131) and its two major active metabolites, CC-112273 and CC-1084037, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a summary of the method's validation parameters is presented, demonstrating its accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Ozanimod is a sphingosine (B13886) 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1] It is extensively metabolized in humans, forming several active metabolites.[1] The two major active metabolites, CC-112273 and CC-1084037, contribute significantly to the total active drug exposure and have similar pharmacological activity to the parent compound.[1][2] Following multiple doses, ozanimod, CC-112273, and CC-1084037 represent approximately 6%, 73%, and 15% of the circulating total active drug exposure, respectively.[2][3] Therefore, a reliable bioanalytical method for the simultaneous quantification of ozanimod and its key metabolites is essential for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. The method described herein is based on validated LC-MS/MS techniques, which are the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[2][4]
Signaling Pathway of Ozanimod
Caption: Ozanimod's mechanism of action in lymphocyte trafficking.
Experimental Protocol
This protocol is intended for research purposes and should be performed by trained personnel.
Materials and Reagents
-
Ozanimod, CC-112273, and CC-1084037 analytical standards
-
Deuterated internal standards for ozanimod, CC-112273, and CC-1084037
-
Human K2 EDTA plasma
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Support-liquid extraction (SLE) plates or cartridges
-
96-well collection plates
-
Refrigerated centrifuge
Instrumentation
-
A validated high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) detector equipped with an electrospray ionization (ESI) source.
Sample Preparation
Two primary methods for plasma sample preparation have been validated for ozanimod and its metabolites: protein precipitation and support-liquid extraction.[2][4]
1. Protein Precipitation (for Ozanimod) [4]
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 250 µL aliquot of plasma, add a solution of the deuterated internal standard.
-
Add 0.1% formic acid in acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean collection plate or vial.
-
Evaporate the solvent from the supernatant.
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol and water) for LC-MS/MS analysis.
2. Support-Liquid Extraction (for Ozanimod and its Metabolites) [2][3]
-
To a 400 µL aliquot of human K2 EDTA plasma, add the deuterated internal standards.
-
Load the plasma sample onto the support-liquid extraction plate/cartridge and wait for it to be absorbed.
-
Elute the analytes with a suitable organic solvent.
-
Collect the eluate in a 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
HPLC Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm) is suitable for the separation.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[5]
-
Gradient: A gradient elution should be optimized to ensure adequate separation of the analytes from matrix components. A representative gradient could be:
-
Start with a low percentage of mobile phase B, hold for a short period.
-
Linearly increase the percentage of mobile phase B to elute the analytes.
-
A high percentage of mobile phase B wash step.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for the detection and quantification of each analyte and its corresponding internal standard. The specific precursor-to-product ion transitions need to be optimized for the instrument in use.
Experimental Workflow
Caption: Workflow for the quantification of ozanimod and its metabolites.
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for the quantification of ozanimod and its major metabolites in human plasma. The calibration was achieved by weighted (1/x²) linear regression of the peak area ratio of the analyte to the internal standard against the nominal concentration.[2][4]
| Analyte | Calibration Range (pg/mL) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Ozanimod | 4 - 2000[3] | ≤ 9.8%[3] | -6.7% to 4.2%[3] |
| CC-112273 | 25 - 10,000[3] | ≤ 9.8%[3] | -6.7% to 4.2%[3] |
| CC-1084037 | 4 - 2000[3] | ≤ 9.8%[3] | -6.7% to 4.2%[3] |
Note: For a separate validated method for ozanimod alone, the calibration range was 40 to 10,000 pg/mL (0.0400 to 10.0 ng/mL), with an inter-assay precision of ≤6.5% and accuracy (%bias) ranging from 1.6% to 7.3%.[4]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ozanimod and its major active metabolites, CC-112273 and CC-1084037, in human plasma. The protocol, including either protein precipitation or support-liquid extraction for sample preparation, coupled with reversed-phase liquid chromatography and tandem mass spectrometry, is well-suited for pharmacokinetic and clinical studies. The presented validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
Application Notes: Ozanimod Hydrochloride Formulation for In Vivo Studies
Introduction
Ozanimod (B609803) hydrochloride is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its mechanism of action involves preventing the egress of lymphocytes from lymphoid tissues, thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[1][3] This has therapeutic benefits in autoimmune diseases such as relapsing forms of multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] For researchers conducting preclinical in vivo studies, proper formulation and administration of ozanimod hydrochloride are critical for obtaining reliable and reproducible results. These notes provide detailed protocols for the preparation, formulation, and administration of this compound for use in animal models.
Mechanism of Action
Ozanimod functions by internalizing S1P1 receptors on lymphocytes.[1] Normally, the S1P gradient between lymph nodes and the bloodstream guides lymphocytes to exit the lymphoid tissue.[1] By modulating the S1P1 receptor, ozanimod effectively traps lymphocytes, preventing them from contributing to inflammation in target organs like the central nervous system or the gut.[3][4] This leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts.[2][5]
Protocols for In Vivo Formulation and Administration
Solubility and Vehicle Selection
This compound is a white to off-white solid with pH-dependent aqueous solubility.[6][7] Selecting an appropriate vehicle is crucial for ensuring consistent drug delivery, particularly for oral administration in animal studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~44 mg/mL | [8] |
| Methanol | ~2.41 mg/mL | [6] |
| Ethanol | ~1.43 mg/mL | [6] |
| Aqueous Medium (pH 5.1) | ~3.51 mg/mL | [6] |
| DMF:PBS (1:2, pH 7.2) | ~0.3 mg/mL |[9] |
For in vivo studies, a multi-component vehicle system or a suspension is often required to achieve the desired concentration and stability.
Table 2: Example Vehicle Formulations for Oral Gavage
| Formulation Components | Preparation Notes | Intended Use | Reference |
|---|---|---|---|
| 1. CMC-Na (0.5% - 1% w/v) in water | Forms a uniform suspension. Requires continuous stirring during preparation and administration. | Suspension | [8] |
| 2. 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O | First dissolve in DMSO, then add other components sequentially with mixing. | Solution | [8] |
| 3. 5% DMSO, 95% Corn Oil | Dissolve in DMSO first, then add to corn oil. May require warming to maintain solubility. | Solution/Suspension | [8] |
| 4. 5% DMSO, 5% Tween® 20, 90% Water | Simple aqueous-based vehicle for compounds with moderate solubility. | Solution |[10] |
Protocol: Preparation of an Oral Suspension (0.5% CMC-Na)
This protocol is suitable for preparing a suspension for oral gavage, a common method for administering drugs in rodent models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Glass beaker and graduated cylinder
Procedure:
-
Prepare Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Leave stirring for 1-2 hours until a clear, viscous solution is formed.
-
Calculate Amount: Determine the required amount of this compound based on the desired dose (e.g., mg/kg), animal weight, and dosing volume (typically 5-10 mL/kg for mice/rats).
-
Weigh Compound: Accurately weigh the calculated amount of this compound.
-
Create Suspension: Slowly add the this compound powder to the prepared CMC-Na vehicle while stirring.
-
Homogenize: Continue stirring for at least 30 minutes to ensure a uniform suspension. If necessary, use a homogenizer for a finer particle distribution.
-
Administer: Keep the suspension stirring during dose aspiration to prevent settling and ensure consistent dosing. Prepare fresh daily.
Protocols for In Vivo Studies
General Protocol for Oral Administration in Rodents
Table 3: Recommended Dosages in Preclinical Models
| Animal Model | Species | Effective Dose Range | Route | Reference |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.2 - 1.0 mg/kg/day | Oral | [10][11] |
| TNBS-Induced Colitis | Mouse | 0.3 - 1.0 mg/kg/day | Oral | [9] |
| Toxicity/Safety Studies | Rat | 0.2 - 5.0 mg/kg/day | Oral |[12] |
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Assignment: Randomize animals into vehicle control and treatment groups.
-
Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight and the target dose in mg/kg.
-
Administration:
-
Gently restrain the animal.
-
Insert a proper-sized, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the calculated volume of the ozanimod formulation.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Monitoring: Record body weight, clinical signs of disease (e.g., EAE score), and any adverse effects daily.
Protocol: Pharmacodynamic Assessment via Lymphocyte Counting
A key pharmacodynamic effect of ozanimod is the reduction of circulating lymphocytes.[2]
Procedure:
-
Blood Collection: Collect blood samples (e.g., 50-100 µL) at baseline (pre-treatment) and at specified time points post-treatment (e.g., 24h, 7 days, 14 days). Common methods include tail vein or retro-orbital sinus sampling.
-
Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., EDTA).
-
Lymphocyte Counting:
-
Method A (Hematology Analyzer): Use an automated hematology analyzer calibrated for the specific animal species to obtain absolute lymphocyte counts.
-
Method B (Flow Cytometry): Lyse red blood cells and stain the remaining cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD3 for T-cells, CD19 for B-cells). Analyze using a flow cytometer to determine the percentage and absolute number of lymphocyte subsets.
-
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts from baseline for each treatment group. A significant, dose-dependent reduction is the expected outcome.[5]
References
- 1. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 5. ajmc.com [ajmc.com]
- 6. tga.gov.au [tga.gov.au]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Ozanimod Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering challenges with the aqueous solubility of ozanimod (B609803) hydrochloride during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of ozanimod hydrochloride in aqueous and organic solvents?
A1: this compound is a white to off-white solid with pH-dependent solubility in aqueous media.[1] It is more soluble in acidic solutions.[2] The solubility of the free base, ozanimod, is sparingly soluble in aqueous buffers.[3] For specific quantitative data, please refer to the tables below.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly dependent on pH.[1] With a pKa of 7.90, the molecule's ionization state changes across the physiological pH range, significantly impacting its solubility. It is more soluble in acidic environments (pH < 5).[2]
Q3: Are there any recommended strategies for dissolving this compound in aqueous buffers?
A3: Due to its limited aqueous solubility, a common recommendation for preparing aqueous solutions of the free base is to first dissolve the compound in an organic solvent such as dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[3]
Q4: What are the known excipients used in the formulation of this compound capsules?
A4: The commercially available capsules (Zeposia®) contain microcrystalline cellulose, colloidal silicon dioxide, croscarmellose sodium, and magnesium stearate (B1226849) as non-medicinal ingredients.
Data Presentation: Solubility of Ozanimod and its Hydrochloride Salt
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | 1.43 | |
| Methanol | 2.41 | |
| pH 5.1 Aqueous Medium | 3.51 |
Table 2: Solubility of Ozanimod (Free Base) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~0.2 | [3] |
| Dimethyl Sulfoxide (DMSO) | ~1 | [3] |
| Dimethylformamide (DMF) | ~2 | [3] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The aqueous solubility of this compound is exceeded. The pH of the final solution may be too high, reducing solubility. | - Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before slowly adding it to the aqueous buffer with vigorous stirring. - Adjust pH: Ensure the final pH of your aqueous solution is in the acidic range (ideally below 5) to maximize solubility.[2] You may need to use a buffer with a lower pH. |
| Inconsistent results between experiments | - Batch-to-batch variability: Minor differences in the purity or physical form of the this compound. - Buffer preparation: Inconsistencies in the pH or composition of the buffer. - Temperature fluctuations: Solubility can be temperature-dependent. | - Characterize your material: Be aware of the specific form and purity of the this compound you are using. - Standardize buffer preparation: Ensure accurate and consistent preparation of all aqueous buffers. - Control temperature: Perform experiments at a consistent and recorded temperature. |
| Cloudy or hazy solution | Formation of a fine precipitate or suspension, indicating that the compound has not fully dissolved. | - Sonication: Use a sonicator to aid in the dissolution process. - Heating: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures. - Filtration: If a clear solution is required, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. Note that this will lower the effective concentration. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 5.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Visualizations
Ozanimod Signaling Pathway
Ozanimod is a modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5.[4] Its binding to S1P1 receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can cause inflammation.
Caption: Ozanimod's mechanism of action on S1P receptors.
Experimental Workflow for Solubility Assessment
The following diagram outlines a typical workflow for assessing the aqueous solubility of a compound like this compound.
Caption: Workflow for determining aqueous solubility.
References
preventing ozanimod hydrochloride precipitation in media
Welcome to the Technical Support Center for ozanimod (B609803) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of ozanimod hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the hydrochloride salt form of ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator. It is a white to off-white solid with a pKa of approximately 7.90. Its solubility is pH-dependent.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. It is sparingly soluble in aqueous buffers, and its aqueous solubility is significantly influenced by pH.[1]
Q3: What causes this compound to precipitate in cell culture media?
Precipitation of this compound in cell culture media can occur due to several factors:
-
High Concentration: Exceeding the solubility limit of the compound in the media.
-
pH Shift: Cell culture media typically have a pH between 7.2 and 7.4. While this compound is soluble in a pH range of 1.2 to 7.5, its solubility may decrease as the pH approaches its pKa of 7.9.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of solution.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
Interactions with Media Components: Components in the media, such as proteins and salts, may interact with this compound and reduce its solubility.
Q4: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture experiments.[2]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit at the media's pH and temperature. | Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. |
| Solvent Shock | The rapid change in solvent environment from DMSO to the aqueous media causes the compound to precipitate. | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently swirling the media to ensure gradual mixing. |
| Cold Media | The solubility of this compound may be lower in cold media. | Always use pre-warmed (37°C) cell culture media when preparing your final dilutions. |
| High DMSO Concentration | A high final concentration of DMSO can still lead to precipitation upon dilution, in addition to being toxic to cells. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added. |
Issue: Delayed Precipitation After Incubation
Observation: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture media, leading to the formation of less soluble byproducts. | Prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before each experiment. Avoid storing diluted solutions in media for extended periods. |
| Media Evaporation | Evaporation of water from the culture plates during long-term incubation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Interaction with Serum Proteins | While not specifically documented for this compound, some compounds can interact with proteins in fetal bovine serum (FBS), affecting their solubility and stability. | If using serum-containing media, consider performing a preliminary test to observe for precipitation in media with and without serum. If precipitation is observed only in the presence of serum, a lower serum concentration or a serum-free medium might be necessary. |
| pH Fluctuation | The pH of the cell culture medium can change during incubation due to cellular metabolism. A shift in pH could affect the solubility of this compound. | Ensure that the cell culture medium is adequately buffered. Monitor the pH of the media during long-term experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 29 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 44 mg/mL | [2] |
| Methanol | 2.41 mg/mL | |
| Ethanol | 1.43 mg/mL | |
| pH 5.1 Aqueous Medium | 3.51 mg/mL | |
| Water | Insoluble/Sparingly Soluble | [1][2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a step-by-step guide to minimize the risk of precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. Note: Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of some compounds.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw one aliquot of the concentrated DMSO stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. For example, create a 10X or 100X intermediate solution. This helps to gradually decrease the DMSO concentration.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the concentrated stock if not preparing an intermediate) to the final volume of pre-warmed (37°C) cell culture medium.
-
Add the solution dropwise while gently swirling the medium to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: A logical guide to troubleshooting this compound precipitation.
References
Ozanimod Hydrochloride in Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of ozanimod (B609803) hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving ozanimod hydrochloride?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. Under these conditions, solutions in DMSO are generally stable for up to 6 months. For shorter-term storage, -20°C for up to one month is also acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How long is this compound stable in an aqueous solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. These solutions should be prepared fresh for each experiment to ensure compound integrity.
Q4: What are the known degradation pathways for this compound in solution?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and basic conditions.[1][2] It is relatively stable under oxidative, thermal, and photolytic stress.[1] The degradation in acidic and basic environments leads to the formation of specific degradation products.[1][2]
Q5: What is the mechanism of action of ozanimod?
A5: Ozanimod is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[3][4] Its mechanism of action involves binding to these receptors on lymphocytes, which prevents their egress from lymph nodes. This leads to a reduction in the number of circulating lymphocytes that can migrate to sites of inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C for a few minutes and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles. Ensure storage at or below -20°C. For aqueous solutions, always prepare them fresh on the day of the experiment. Verify the pH of your experimental media, as extreme pH can cause degradation. |
| Difficulty dissolving this compound in aqueous buffers. | Low aqueous solubility of the compound. | First, prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute the stock solution with your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Visible changes in the color or clarity of the stock solution over time. | Potential degradation or contamination of the solution. | Discard the solution and prepare a fresh stock from solid material. Ensure that anhydrous solvents are used and that the solution is stored in a tightly sealed container to prevent moisture absorption and contamination. |
Data on Solution Stability
While specific quantitative data on the long-term degradation of this compound in solution is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information and stability studies of similar small molecules in DMSO. A study on ozanimod in an HPLC mobile phase (ethanol and aqueous trifluoroacetic acid) showed excellent stability over 48 hours at room temperature, with minimal degradation observed.[1]
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Expected Stability |
| DMSO | -80°C | 6 months | High |
| DMSO | -20°C | 1 month | High |
| Aqueous Buffer | 4°C or Room Temperature | < 24 hours | Low; prepare fresh |
Note: The stability of compounds in DMSO can be affected by factors such as water content, exposure to light, and repeated freeze-thaw cycles.[5][6][7][8] For optimal results, always use anhydrous DMSO and minimize the exposure of stock solutions to ambient conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity and concentration of this compound in solution over time. The following is a general protocol based on a published method.[1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 column (150 × 4.6 mm, 5 μm) or equivalent.[1]
-
Mobile Phase: A gradient of ethanol and aqueous trifluoroacetic acid (TFA) (e.g., 70:30 v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 270 nm.[1]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to establish a retention time and peak area.
-
At specified time points, inject the stored sample solutions.
-
Compare the peak area of ozanimod in the stored samples to that of the fresh standard to calculate the percentage of remaining compound.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products.
-
Visualizations
This compound Stability Workflow
Caption: Workflow for preparing and handling this compound solutions.
S1P1 and S1P5 Signaling Pathway
Caption: Simplified signaling pathway of ozanimod via S1P1 and S1P5 receptors.
References
- 1. moca.net.ua [moca.net.ua]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting ozanimod hydrochloride inconsistent results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with ozanimod (B609803) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ozanimod hydrochloride and what is its primary mechanism of action in vitro?
This compound is the salt form of ozanimod, a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] It primarily acts as an agonist at S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2][3] In functional assays, agonist binding to the S1P₁ receptor, which is coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also promotes the exchange of GDP for GTP on the Gα subunit, an event that can be measured in a GTPγS binding assay.[4][5] A key consequence of S1P₁ receptor agonism is the internalization of the receptor, which renders cells unresponsive to the S1P gradient, thereby preventing the trafficking of lymphocytes from lymphoid organs.[1][2]
Q2: How should I prepare stock solutions of this compound?
Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For example, a 10 mM stock solution in DMSO is a standard starting point. To minimize degradation and moisture absorption, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What could be the cause and how can I fix it?
This is a common issue with compounds that have low aqueous solubility. The phenomenon, often called "crashing out," occurs when a compound soluble in a concentrated organic stock is diluted into an aqueous environment where its solubility is significantly lower.[6]
Potential Causes:
-
High Final Concentration: The final concentration of ozanimod in your media may be exceeding its aqueous solubility limit.
-
Improper Dilution Technique: Rapidly adding the concentrated stock to the media can create localized areas of high concentration, leading to precipitation.
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Media Composition: Components in your cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.
Solutions:
-
Perform a Solubility Test: Determine the maximum soluble concentration of ozanimod in your specific cell culture medium by preparing a series of dilutions and visually inspecting for precipitation after incubation.[7]
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the ozanimod stock solution.[6]
-
Increase the Volume of Media: When making dilutions, add the small volume of concentrated stock to the larger volume of media while gently vortexing.
Q4: Can the presence of serum in my culture media affect the activity of ozanimod?
Yes, the presence of serum can impact the apparent activity of ozanimod. Serum contains proteins, such as albumin, that can bind to small molecules. This binding can reduce the free concentration of ozanimod available to interact with its target receptors on the cells, potentially leading to an increase in the observed EC₅₀ value (i.e., a rightward shift in the dose-response curve). When comparing results across experiments, it is crucial to maintain a consistent serum concentration. If you are observing variability, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.
Troubleshooting Guides
Issue 1: High Variability in EC₅₀ Values in Functional Assays (e.g., cAMP or GTPγS)
High variability in the half-maximal effective concentration (EC₅₀) is a common challenge. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Health or Passage Number | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in Cell Seeding Density | Use a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to significant variability. |
| Inaccurate Pipetting of Compound | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Compound Instability or Degradation | Prepare fresh dilutions of ozanimod from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. |
| Precipitation of Compound at Higher Concentrations | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at the highest concentrations. If precipitation is observed, re-evaluate the solubility of ozanimod in your assay buffer. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile PBS or water to maintain humidity. |
Issue 2: Low Signal-to-Noise Ratio in GTPγS Binding Assay
A low signal-to-noise ratio can make it difficult to obtain reliable data. Here are some common causes and troubleshooting steps.
| Potential Cause | Suggested Solution |
| Low Receptor Expression in Cell Membranes | Use a cell line known to express high levels of the S1P₁ receptor. Optimize membrane preparation to enrich for plasma membranes. |
| Suboptimal GDP Concentration | The concentration of GDP is critical. Too high a concentration can inhibit agonist-stimulated [³⁵S]GTPγS binding, while too low a concentration can lead to high basal binding. Perform a GDP titration to determine the optimal concentration for your system. |
| Degraded [³⁵S]GTPγS | [³⁵S]GTPγS is susceptible to degradation. Use fresh or properly stored aliquots for each experiment. |
| Insufficient Incubation Time | The binding of [³⁵S]GTPγS may not have reached equilibrium. Optimize the incubation time to ensure maximal specific binding. |
| High Non-Specific Binding | Ensure that non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (typically 10 µM). |
Issue 3: Inconsistent Results in cAMP Inhibition Assays
cAMP assays are sensitive to various experimental parameters. The following table provides guidance on troubleshooting inconsistent results.
| Potential Cause | Suggested Solution |
| Suboptimal Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is crucial. If the concentration is too high, it may be difficult to detect inhibition by a Gαi-coupled agonist. Perform a forskolin dose-response curve to determine the EC₈₀, and use this concentration for your inhibition assays.[8] |
| Cellular Stress | Ensure that cells are handled gently and that the assay buffer is at the correct temperature and pH. Cellular stress can lead to an increase in basal cAMP levels. |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, in the assay buffer can help to stabilize the cAMP signal.[8] |
| Assay Reagent Issues | Ensure that all assay reagents are prepared correctly and are not expired. For luminescence-based assays, allow sufficient time for the signal to stabilize before reading the plate. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~44 mg/mL | [9] |
| Methanol | ~2.41 mg/mL | [10] |
| Ethanol | ~1.43 mg/mL | [10] |
| Aqueous Medium (pH 5.1) | ~3.51 mg/mL | [10] |
| Water | Insoluble | [9] |
Table 2: In Vitro Activity of Ozanimod
| Assay | Receptor | EC₅₀ | Reference |
| [³⁵S]-GTPγS Binding | Human S1P₁ | 0.41 nM | [11] |
| [³⁵S]-GTPγS Binding | Human S1P₅ | 11 nM | [12] |
| cAMP Inhibition | S1P₁ | 160 pM | [13] |
Experimental Protocols
Detailed Methodology: [³⁵S]GTPγS Binding Assay
This protocol is a representative example and may require optimization for your specific experimental conditions.
-
Membrane Preparation:
-
Culture cells expressing the human S1P₁ receptor to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
In a 96-well plate, add the assay buffer, GDP (optimized concentration, e.g., 10 µM), and cell membranes (5-20 µg of protein per well).
-
Add ozanimod at various concentrations for a dose-response curve or a buffer control for basal binding. For determining non-specific binding, add 10 µM unlabeled GTPγS.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer.
-
Dry the filter plate and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the ozanimod concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Detailed Methodology: cAMP Inhibition Assay
This protocol is a general guideline and should be adapted for the specific assay format (e.g., HTRF, luminescence).
-
Cell Preparation:
-
Seed cells expressing the human S1P₁ receptor in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Prepare serial dilutions of ozanimod in the stimulation buffer.
-
Add the ozanimod dilutions to the appropriate wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin at a pre-determined EC₈₀ concentration to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for an optimized period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percent inhibition of the forskolin response as a function of the log of the ozanimod concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. neurology.org [neurology.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Ozanimod Hydrochloride Cardiovascular Safety in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the bradycardic side effects of ozanimod (B609803) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind ozanimod-induced bradycardia?
A1: Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5).[1] The bradycardic effect is primarily mediated through the activation of S1P1 receptors on atrial myocytes.[2][3] This activation initiates a signaling cascade that leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] The subsequent efflux of potassium ions causes hyperpolarization of the myocyte membrane, resulting in a decreased firing rate of the sinoatrial node and a transient reduction in heart rate.[4]
Q2: Is the bradycardia induced by ozanimod transient?
A2: Yes, the bradycardic effect of S1P receptor modulators is most pronounced after the first dose. With continued administration, the S1P1 receptors on the cell surface are internalized and downregulated. This receptor desensitization leads to a gradual return of the heart rate towards baseline, even with ongoing treatment.[2]
Q3: How does the selectivity of ozanimod for S1P1/S1P5 receptors affect its cardiovascular profile?
A3: Ozanimod's high selectivity for S1P1 and S1P5 receptors, with minimal activity at the S1P3 receptor, contributes to a more favorable cardiovascular safety profile compared to non-selective S1P modulators like fingolimod.[5] The S1P3 receptor has been implicated in more pronounced cardiac effects, and by avoiding this receptor, ozanimod is designed to lessen the risk of significant bradycardia.[6][7]
Q4: Is a dose-titration strategy necessary when using ozanimod in animal models?
A4: Yes, a gradual dose escalation is a key strategy to mitigate the initial bradycardic effect of ozanimod.[8] This approach allows for the gradual desensitization of the S1P1 receptors, which attenuates the negative chronotropic effects. Clinical trials in humans have successfully used a dose-escalation protocol to minimize first-dose bradycardia.[9][10] Researchers should consider a similar strategy in animal models, starting with a low dose and gradually increasing to the desired therapeutic level.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe or Unexpectedly Pronounced Bradycardia | Animal Species, Strain, or Age-Specific Sensitivity: Different species and strains of animals can have varying sensitivities to S1P receptor modulators.[11] | - Review the literature for cardiovascular data on ozanimod or similar S1P1 modulators in your specific animal model. - Conduct a pilot dose-response study to determine the optimal dose range for your experiment. - Consider the age of the animals, as this can influence cardiovascular responses. |
| Anesthesia Interaction: Anesthetics can have their own effects on heart rate and may interact with ozanimod to potentiate bradycardia. | - Whenever possible, use conscious, freely moving animal models with telemetry for ECG and heart rate monitoring to avoid the confounding effects of anesthesia.[11] - If anesthesia is necessary, choose an agent with minimal cardiovascular impact and ensure consistent use across all experimental groups. | |
| Incorrect Dosage or Formulation: Errors in dose calculation or improper drug formulation can lead to unexpectedly high exposures. | - Double-check all dose calculations and ensure the correct formulation of ozanimod hydrochloride is being used. - Verify the stability and homogeneity of the dosing solution. | |
| Inconsistent or Highly Variable Heart Rate Data | Stress-Induced Tachycardia: Handling, restraint, and the experimental procedures themselves can cause stress in animals, leading to an elevated and variable heart rate that can mask the bradycardic effect of ozanimod. | - Acclimatize animals to the experimental environment and procedures for a sufficient period before dosing and data collection. - Utilize telemetry systems in group-housed animals where possible to minimize handling stress.[12] - Standardize all experimental procedures, including the time of day for dosing and measurements. |
| Inconsistent Drug Administration: Variability in the route or technique of administration can lead to inconsistent drug absorption and exposure. | - Ensure a consistent and appropriate route of administration (e.g., oral gavage) is used for all animals. - Train personnel thoroughly on the administration technique to minimize variability. | |
| Absence of a Clear Bradycardic Effect at Expected Doses | Insufficient Dose: The dose of ozanimod may be too low to elicit a detectable bradycardic response in the chosen animal model. | - Consult preclinical data for appropriate dose ranges of ozanimod or other selective S1P1 modulators in your animal model. - Consider performing a dose-response study to establish a dose that produces the expected pharmacodynamic effect. |
| Rapid Receptor Desensitization: If heart rate is not monitored shortly after the first dose, the transient nature of the bradycardia may be missed. | - Implement continuous or frequent heart rate monitoring, especially within the first 6-8 hours after the initial dose, to capture the nadir of the heart rate.[13] |
Quantitative Data Summary
Table 1: Maximum Mean Difference in Heart Rate (Ozanimod vs. Placebo) in Healthy Subjects [10]
| Day of Treatment | Ozanimod Dose | Maximum Mean Difference from Placebo (bpm) | Time of Maximum Difference (hours post-dose) |
| Day 1 | 0.25 mg | -8.1 | 10 |
| Day 5 | 0.5 mg | -10.2 | 5 |
| Therapeutic Dose Day | 1 mg | -13.8 | 5 |
| Supratherapeutic Dose Day | 2 mg | -12.0 | 5 |
Table 2: Incidence of Bradycardia in Clinical Trials
| Study Population | Ozanimod Dose | Incidence of Bradycardia | Citation(s) |
| Ulcerative Colitis | 0.92 mg | 0.2% on Day 1 (asymptomatic) | [13] |
| Multiple Sclerosis | 0.92 mg | 0.6% on Day 1 | [13] |
| Ulcerative Colitis (Long-term) | 0.92 mg | 1.3% during maintenance | [14] |
| Multiple Sclerosis (Long-term) | 0.92 mg | 0.8% | [15] |
Experimental Protocols
Protocol 1: Telemetric Monitoring of Cardiovascular Parameters in Conscious Rodents
Objective: To continuously monitor ECG, heart rate, and blood pressure in conscious, freely moving rodents following oral administration of this compound.
Materials:
-
Male/Female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Implantable telemetry transmitters
-
Surgical instruments for transmitter implantation
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Data acquisition and analysis software
Methodology:
-
Telemetry Transmitter Implantation:
-
Surgically implant telemetry transmitters under aseptic conditions following the manufacturer's protocol. Allow for a minimum of a 7-10 day recovery period post-surgery.
-
-
Acclimatization:
-
House animals individually in their home cages placed on the telemetry receivers.
-
Acclimatize the animals to the experimental room and oral gavage procedure for at least 3 days prior to the study.
-
-
Baseline Data Collection:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a diurnal rhythm.
-
-
Dosing:
-
Administer this compound or vehicle control via oral gavage at the desired dose(s).
-
For dose-titration studies, administer escalating doses at predetermined intervals (e.g., daily).
-
-
Data Acquisition:
-
Continuously record telemetry data (ECG, heart rate, blood pressure) for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze the data in appropriate time intervals (e.g., hourly averages).
-
Calculate the change from baseline for each parameter.
-
Compare the effects of ozanimod to the vehicle control group.
-
Protocol 2: Surface ECG Monitoring in Anesthetized Rodents
Objective: To assess the acute effects of this compound on the electrocardiogram (ECG) and heart rate in anesthetized rodents.
Materials:
-
Male/Female rodents
-
Anesthetic (e.g., isoflurane)
-
ECG recording platform with limb electrodes
-
Rectal probe for temperature monitoring
-
Heating pad
-
This compound
-
Vehicle control
-
Oral gavage needles
-
ECG amplifier and data acquisition system
Methodology:
-
Animal Preparation:
-
Anesthetize the rodent using isoflurane (B1672236) (e.g., 5% for induction, 1.5-2% for maintenance).
-
Place the animal in a prone position on the ECG recording platform, which is situated on a heating pad to maintain body temperature at 37°C.[16]
-
Apply electrode cream and secure the limbs to the corresponding electrodes.[16]
-
-
Baseline Recording:
-
Allow the animal to stabilize for 5-10 minutes.
-
Record a stable baseline ECG for at least 5 minutes.
-
-
Dosing:
-
Administer this compound or vehicle control via oral gavage.
-
-
Post-Dose Monitoring:
-
Continuously record the ECG for a predetermined period (e.g., 2-4 hours) post-administration.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine heart rate, and the duration of PR, QRS, and QT intervals.
-
Compare the post-dose values to the baseline recordings.
-
Visualizations
Caption: Ozanimod-induced bradycardia signaling pathway.
Caption: Telemetry study experimental workflow.
References
- 1. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A real-world data analysis of Ozanimod in the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results From the First-in-Human Study With Ozanimod, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Safety of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. P038 Ozanimod First-Dose Cardiac Effects in Patients with Moderately to Severely Active Ulcerative Colitis and Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Cardiac Safety of Ozanimod in a Phase 3 Clinical Program of Ulcerative Colitis and Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Cardiac Safety of Ozanimod in a Phase 3 Clinical Program of Ulcerative Colitis and Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
impact of ozanimod hydrochloride on cell viability assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ozanimod (B609803) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vitro cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ozanimod hydrochloride and how might this affect my cell viability assay results?
A1: this compound is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its principal mechanism involves the internalization and degradation of S1P1 receptors on lymphocytes. This process inhibits the migration of lymphocytes from lymphoid tissues into the peripheral blood.[2] In an in vitro setting, this modulation of S1P signaling pathways could be misinterpreted by certain viability assays. For instance, assays that measure metabolic activity might be affected by changes in cellular signaling cascades initiated by ozanimod, which are not necessarily indicative of cytotoxicity.
Q2: I am observing a decrease in signal in my MTT/XTT assay when treating lymphocytes with ozanimod. Does this indicate cell death?
A2: Not necessarily. A decrease in signal in tetrazolium-based assays like MTT and XTT, which measure mitochondrial reductase activity, can be multifactorial.[3] While it could indicate a reduction in cell viability, it may also be due to:
-
Altered Metabolic State: Ozanimod's engagement with S1P receptors can alter cellular signaling and metabolism without directly causing cell death.
-
Anti-proliferative Effects: Ozanimod may have cytostatic effects on certain cell types, slowing down their proliferation rate. This would result in a lower cell number at the end of the incubation period compared to the control group, leading to a reduced signal in the assay.
-
Direct Interference with the Assay: While not definitively reported for ozanimod, some compounds can directly interfere with the reduction of the tetrazolium salt to formazan (B1609692).[4][5]
It is crucial to supplement MTT/XTT assays with a direct measure of cell viability, such as the trypan blue exclusion assay or a fluorescence-based live/dead stain, to confirm cytotoxicity.
Q3: Can this compound interfere with the trypan blue exclusion assay?
A3: There is no direct evidence to suggest that this compound interferes with the trypan blue dye itself. The trypan blue exclusion assay is based on the principle that viable cells with intact membranes will exclude the dye, while non-viable cells will take it up. This is a physical assessment of membrane integrity and is less likely to be directly affected by a signaling modulator like ozanimod compared to metabolic assays. However, it is always good practice to include appropriate vehicle controls in your experiment.
Q4: What are the recommended cell types for studying the in vitro effects of this compound?
A4: The primary targets of ozanimod are lymphocytes. Therefore, relevant cell types for in vitro studies include:
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): These are a physiologically relevant cell population containing lymphocytes.
-
Lymphocyte Cell Lines: Jurkat cells (a human T-lymphocyte cell line) are commonly used in immunological studies and can be a suitable model to study the effects of ozanimod.
-
Engineered Cell Lines: Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) that have been engineered to express S1P1 and S1P5 receptors are valuable tools for studying receptor-specific effects.[1][6]
Q5: What solvents should I use to prepare this compound for in vitro experiments?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells.[7][8] It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.[8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or culture medium. |
| Inconsistent drug concentration | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Ensure thorough mixing of the compound in the culture medium. |
| Variability in incubation time | Adhere to a strict and consistent incubation time for both the drug treatment and the viability assay reagent. |
Issue 2: Discrepancy Between Metabolic Assays (e.g., MTT) and Direct Viability Assays (e.g., Trypan Blue)
| Possible Cause | Troubleshooting Step |
| Ozanimod-induced metabolic changes | As ozanimod is a signaling modulator, it may alter the metabolic activity of the cells without causing cell death. Rely on direct measures of membrane integrity (trypan blue, propidium (B1200493) iodide) to confirm cytotoxicity. |
| Anti-proliferative effects | Ozanimod may be inhibiting cell proliferation rather than inducing cell death. Perform a cell proliferation assay (e.g., CFSE staining) to distinguish between cytostatic and cytotoxic effects. |
| Assay interference | To test for direct interference with the MTT assay, perform the assay in a cell-free system by adding ozanimod to the culture medium with the MTT reagent and observe if a color change occurs. |
Experimental Protocols
General Cell Culture Protocol for Lymphocytes with this compound
-
Cell Seeding:
-
For suspension cells like Jurkat or PBMCs, seed at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a 96-well plate.
-
Use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Ozanimod Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Add the diluted ozanimod or vehicle control to the cells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Cell Viability Assay Protocol
-
Following the treatment period with ozanimod, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay Protocol
-
After treatment with ozanimod, gently resuspend the cells in each well.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% trypan blue solution.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Quantitative Data
The primary in vivo effect of ozanimod is a dose-dependent reduction in the absolute lymphocyte count (ALC). While specific in vitro cytotoxicity data is limited in publicly available literature, the following table summarizes the observed reductions in lymphocyte populations from a clinical study, which can provide context for expected effects on lymphocyte populations.
| Treatment Group | Cell Type | Mean Reduction from Baseline (Day 85) |
| Ozanimod HCl 0.5 mg | CD19+ B-cells | >50%[1] |
| CD3+ T-cells | >50%[1] | |
| Ozanimod HCl 1 mg | CD19+ B-cells | >75%[1] |
| CD3+ T-cells | >75%[1] | |
| CD4+ T-cells | Greater reduction than CD8+ T-cells[1] | |
| Naive CD4+ and CD8+ T-cells | ≥90%[1] |
Signaling Pathways and Experimental Workflows
Caption: Ozanimod's mechanism of action on lymphocytes.
Caption: Experimental workflow for cell viability assays with ozanimod.
References
- 1. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ozanimod Hydrochloride in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ozanimod (B609803) hydrochloride in preclinical models. The information is designed to assist scientists and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ozanimod?
Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor 1 (S1P1) and S1P5.[1] By binding to S1P1 receptors on lymphocytes, ozanimod prevents their egress from lymph nodes. This sequestration of lymphocytes reduces the number of circulating lymphocytes, particularly T cells and B cells, that can contribute to inflammation in autoimmune disease models.[1]
Q2: What are the key considerations for designing a preclinical study with ozanimod?
When designing a preclinical study, it is crucial to consider the animal model, the dose selection, the route of administration, and the endpoints for both efficacy and safety. For instance, in models of experimental autoimmune encephalomyelitis (EAE), daily oral administration of ozanimod has been shown to be effective.[1][2] Dose-ranging studies are recommended to determine the optimal dose for your specific model and experimental question.
Q3: What are the expected pharmacodynamic effects of ozanimod in preclinical models?
The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in peripheral blood lymphocyte counts.[3] This effect is reversible upon cessation of treatment.[1] Researchers should monitor lymphocyte counts as a biomarker of drug activity.
Q4: What is the safety profile of ozanimod in preclinical models?
Preclinical toxicology studies have established a favorable safety profile for ozanimod.[3] The No Observed Adverse Effect Levels (NOAELs) have been determined in rats and monkeys in studies of up to 9 months in duration.[3]
Troubleshooting Guides
Issue: Lack of efficacy in an EAE model.
-
Dose selection: Ensure the dose of ozanimod is within the effective range reported in the literature (e.g., 0.2 mg/kg to 0.6 mg/kg in mice).[1][2] Efficacy is dose-dependent.
-
Timing of administration: For therapeutic treatment, ozanimod administration should begin at the onset of clinical signs.[2] Prophylactic treatment, starting at the time of immunization, can also be investigated.
-
Route of administration: Oral gavage is the standard and effective route of administration for ozanimod in preclinical models.[1][2][3] Ensure proper administration technique to guarantee the full dose is delivered.
-
Model induction: Verify the successful induction of EAE by monitoring clinical scores and ensuring appropriate immunological responses in the control group.
Issue: Unexpected adverse effects are observed.
-
Dose level: The observed adverse effects may be dose-related. Consider reducing the dose to a lower, previously reported effective dose.
-
Off-target effects: While ozanimod is selective for S1P1 and S1P5, at very high doses, off-target effects cannot be entirely ruled out. Review the literature for any known off-target effects of S1P modulators.
-
Animal health: Ensure the overall health of the animals is good and that there are no underlying conditions that could be exacerbated by the treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for ozanimod hydrochloride in various preclinical models.
Table 1: Efficacious Doses of Ozanimod in Preclinical Efficacy Models
| Preclinical Model | Species | Dose(s) | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.2 mg/kg/day, p.o. | Dose-dependent reduction in disease score. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.6 mg/kg/day, p.o. | Significant reduction in disease severity and CNS inflammation. | [2] |
| Systemic Lupus Erythematosus (NZBWF1 mice) | Mouse | Not specified | Dose-dependent reduction in proteinuria and kidney disease. | [4] |
| TNBS-induced colitis | Not specified | Not specified | Reduced inflammation and disease parameters. | [1] |
| CD4+ CD45RBhi T cell adoptive transfer colitis | Not specified | Not specified | Reduced inflammation and disease parameters. | [1] |
Table 2: No Observed Adverse Effect Levels (NOAELs) from Toxicology Studies
| Species | Duration of Study | NOAEL | Key Observations | Reference |
| Rat | Up to 9 months | 0.2 mg/kg/day, p.o. | Dose-related, reversible decreases in absolute lymphocyte count. | [3] |
| Monkey | Up to 9 months | 0.1 or 0.15 mg/kg/day, p.o. | Dose-related, reversible decreases in absolute lymphocyte count. | [3] |
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Induction: EAE is induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Ozanimod Administration: Ozanimod (formulated in an appropriate vehicle) is administered orally (p.o.) once daily, typically starting at the onset of clinical signs (therapeutic regimen) or at the time of immunization (prophylactic regimen).
-
Efficacy Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5). Histological analysis of the spinal cord can be performed at the end of the study to assess inflammation and demyelination.
-
Safety Assessment: Monitor body weight, food and water intake, and general animal well-being. Blood samples can be collected to measure peripheral lymphocyte counts.
2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Induction: Colitis is induced in mice by administering DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days).
-
Ozanimod Administration: Ozanimod is administered orally once daily, either prior to or concurrently with DSS administration.
-
Efficacy Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool. At the end of the study, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.
-
Safety Assessment: Monitor for signs of excessive weight loss or distress.
Visualizations
Caption: Ozanimod's mechanism of action.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
Technical Support Center: Interference of Ozanimod Hydrochloride in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges related to the interference of ozanimod (B609803) hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does ozanimod hydrochloride exhibit intrinsic fluorescence (autofluorescence)?
A: There is currently no readily available data on the specific excitation and emission spectra of this compound. However, its chemical structure contains several aromatic ring systems (e.g., benzonitrile (B105546) and a dihydroindenyl group) which are moieties that can confer fluorescent properties to a molecule.[1][2] Therefore, it is plausible that ozanimod could exhibit autofluorescence, particularly when excited with ultraviolet (UV) or blue light. It is crucial for researchers to empirically determine if ozanimod is autofluorescent under their specific experimental conditions (e.g., buffer, pH, and concentration).
Q2: What is fluorescence quenching and could ozanimod cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including when a compound in the sample absorbs the excitation light or the emitted fluorescence from the assay's reporter dye.[3] Given its chemical structure with conjugated systems, ozanimod could potentially absorb light in the same spectral region as commonly used fluorophores, leading to a quenching effect and an underestimation of the true signal.
Q3: Which types of fluorescence-based assays are most susceptible to interference from a small molecule like ozanimod?
A: Assays that are particularly vulnerable to interference from small molecules include:
-
Assays using UV or blue-range fluorophores: Many small molecules and endogenous cellular components (like NADH and riboflavins) autofluoresce most strongly in the blue-to-green spectrum (350-550 nm).[4][5] Assays using dyes like DAPI, Hoechst, and FITC could be affected.
-
High-throughput screening (HTS): In HTS, compounds are often tested at high concentrations, which can increase the likelihood of observing interference from autofluorescence or quenching.
-
Flow Cytometry: Autofluorescence can increase background noise, making it difficult to resolve cell populations, especially those with dim signals.[5]
-
Fluorescence Microscopy: Background fluorescence from the compound can reduce image contrast and obscure the localization of the target signal.
Q4: How can I proactively mitigate potential interference from ozanimod in my assay design?
A: The most effective strategy is to choose fluorophores that are spectrally distant from the potential interference. Since many interfering compounds fluoresce in the blue-green region, selecting red or far-red shifted dyes (e.g., those excited by red lasers like Alexa Fluor 647, Cy5, or APC) can significantly reduce the risk of autofluorescence interference.[4][6] Additionally, always include proper controls in your experiments to identify and quantify any potential interference.
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of ozanimod.
This is a classic sign of compound autofluorescence. Follow these steps to diagnose and correct the issue.
Step 1: Confirm Ozanimod Autofluorescence
-
Protocol: Prepare control samples containing only the assay buffer and ozanimod at the same concentrations used in your experiment (without cells or your fluorescent reporter dye).
-
Measurement: Read the fluorescence of these control samples using the identical instrument settings (excitation/emission wavelengths, gain, exposure time) as your main experiment.
-
Interpretation: If the ozanimod-containing samples show a concentration-dependent increase in fluorescence compared to the buffer-only control, this confirms that ozanimod is autofluorescent under your experimental conditions.
Step 2: Mitigate Autofluorescence Interference
-
Option A: Background Subtraction
-
Method: For each experimental sample containing ozanimod, subtract the average fluorescence value obtained from the corresponding ozanimod-only control (from Step 1).
-
Limitation: This method assumes the autofluorescence is simply additive and not affected by the cellular environment or interaction with other reagents.
-
-
Option B: Switch to Red-Shifted Dyes
-
Rationale: This is the most robust solution. Autofluorescence is often less pronounced at longer wavelengths.[4][6]
-
Action: Replace your current fluorophore with one that excites and emits in the red or far-red spectrum (>600 nm). See the data table below for examples.
-
Validation: Ensure the new fluorophore is compatible with your instrument and validate its performance in your assay.
-
Problem 2: Fluorescence signal is lower than expected in the presence of ozanimod.
This could be due to ozanimod quenching the fluorescence of your reporter dye.
Step 1: Assess the Quenching Effect
-
Protocol: Prepare a solution of your fluorescent dye at a known concentration in your assay buffer. In a plate reader or fluorometer, measure the initial fluorescence (F₀). Then, titrate increasing concentrations of ozanimod into this solution and measure the fluorescence (F) after each addition.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal (F < F₀) indicates a quenching effect.
Step 2: Mitigate Fluorescence Quenching
-
Option A: Correct for Inner Filter Effect (if applicable)
-
Method: If ozanimod absorbs light at the excitation or emission wavelength of your dye, you may need to apply a correction formula based on the absorbance of ozanimod at those wavelengths. This is most relevant for plate reader assays.
-
-
Option B: Change the Fluorophore
-
Rationale: The quenching effect may be specific to the spectral properties of your current dye.
-
Action: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of ozanimod. A full spectral scan of ozanimod can help guide this choice.
-
-
Option C: Use an Orthogonal Assay
-
Method: Validate your findings using a non-fluorescence-based detection method, such as a luminescence-based assay or quantitative PCR, to confirm the biological effect of ozanimod.
-
Data Presentation
Table 1: Pharmacodynamic Effect of Ozanimod on Lymphocyte Counts
Ozanimod's mechanism of action leads to a reduction in absolute lymphocyte counts (ALC). This is a key quantitative measure in many studies.
| Ozanimod HCl Dose | Mean Reduction from Baseline in ALC (Day 85) |
| 0.5 mg | 42.2% |
| 1 mg | 73.3% |
Data adapted from a study in patients with relapsing multiple sclerosis.[7]
Table 2: Common Fluorophores and Strategies to Avoid Interference
This table provides examples of common fluorophores and suggests alternatives to mitigate potential interference from compounds that autofluoresce in the blue-green spectrum.
| Spectral Range | Common Fluorophores | Excitation Max (nm) | Emission Max (nm) | Mitigation Strategy & Recommended Alternatives |
| UV/Blue | DAPI, Hoechst | ~358 | ~461 | High Risk of Interference. Shift to red-shifted nuclear stains like DRAQ5™ or RedDot™2. |
| Green | FITC, Alexa Fluor 488, GFP | ~495 | ~519 | Moderate Risk of Interference. Shift to brighter, red-shifted dyes. |
| Red | PE, TRITC, mCherry | ~565 | ~578-610 | Lower Risk of Interference. Good alternatives to green fluorophores. |
| Far-Red | APC, Alexa Fluor 647, Cy5 | ~650 | ~660-670 | Lowest Risk of Interference. Recommended for use with potentially interfering compounds.[8][9] |
Experimental Protocols
Protocol 1: Assessing the Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in an assay.
Materials:
-
This compound
-
Assay buffer (the same used in the main experiment)
-
Fluorescence microplate reader or spectrophotometer
-
Black, opaque microplates (for plate readers) or quartz cuvettes (for spectrophotometers)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer. The concentration range should cover and exceed the highest concentration used in your primary assay.
-
Add the ozanimod dilutions to the wells of a black microplate.
-
Include control wells containing only the assay buffer (blank) and wells with assay buffer plus the solvent (vehicle control).
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of all wells.
-
(Optional but Recommended) Perform a Spectral Scan: Using the highest concentration of ozanimod, perform an emission scan across a broad wavelength range (e.g., 400-700 nm) while using the excitation wavelength of your primary assay. Then, perform an excitation scan while detecting at the emission wavelength of your primary assay.
Data Analysis:
-
Subtract the average fluorescence of the blank/vehicle control wells from the fluorescence of the wells containing ozanimod.
-
A concentration-dependent increase in fluorescence indicates autofluorescence. The spectral scan will reveal the peak excitation and emission wavelengths of ozanimod's fluorescence.
Protocol 2: Evaluating Potential Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
The specific fluorophore/fluorescent probe used in your assay
-
Assay buffer
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate or cuvette, measure the fluorescence intensity of the fluorophore solution alone (this is F₀).
-
Add increasing concentrations of the ozanimod dilution series to the fluorophore solution. Mix gently and allow it to equilibrate for a few minutes.
-
Measure the fluorescence intensity (F) after each addition of ozanimod.
-
(Optional) Correct for Inner Filter Effect: Measure the absorbance of the ozanimod dilutions at the excitation and emission wavelengths of your fluorophore. If the absorbance is significant (>0.05), apply a correction factor to your fluorescence data.
Data Analysis:
-
Calculate the F₀/F ratio for each ozanimod concentration.
-
Plot F₀/F versus the concentration of ozanimod. This is a Stern-Volmer plot.[10][11]
-
A linear increase in the F₀/F ratio with increasing ozanimod concentration confirms a quenching effect.
Mandatory Visualizations
References
- 1. This compound | C23H25ClN4O3 | CID 91618104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bosterbio.com [bosterbio.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Red-Shifted and Fluorinated Dyes "JF3" for Advanced Bioimaging | Janelia Research Campus [janelia.org]
- 9. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
minimizing off-target effects of ozanimod hydrochloride in cell lines
Welcome to the technical support center for the use of ozanimod (B609803) hydrochloride in cell line-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ozanimod hydrochloride in cell lines?
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅)[1][2]. Its primary on-target effect is the functional antagonism of S1P₁, which leads to the internalization and degradation of the receptor[3]. This process blocks the S1P-gradient-dependent egress of lymphocytes from lymphoid tissues, which is its therapeutic mechanism in autoimmune diseases[4]. In cell culture, this manifests as the sequestration of S1P₁-expressing cells, particularly lymphocytes.
Q2: What are the known off-target effects of this compound in a cell culture setting?
The most significant known off-target effect of ozanimod is not from the parent compound itself, but from its major active metabolite, CC112273. This metabolite has been identified as a potent inhibitor of monoamine oxidase B (MAO-B) in vitro[5]. This is a critical consideration when working with cell lines that express MAO-B, such as neuronal cell lines, as it can lead to confounding results. Additionally, like other S1P receptor modulators, high concentrations of ozanimod may have effects on cellular processes beyond S1P receptor signaling, such as potential impacts on mitochondrial respiration[6].
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 200 mg/mL[1]. It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as the compound's solubility can be affected by moisture[2][7]. For cell culture experiments, a high-concentration stock solution (e.g., 10-20 mM) in DMSO can be prepared, aliquoted, and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles[1]. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In lymphocyte cell lines, my cells have stopped proliferating after ozanimod treatment. Is this an off-target cytotoxic effect?
Not necessarily. The intended pharmacological effect of ozanimod on S1P₁-expressing lymphocytes is to induce their sequestration, which can manifest as a cytostatic effect (inhibition of cell proliferation) rather than cytotoxicity (cell death). It is crucial to differentiate between these two outcomes. This can be achieved by employing assays that distinguish between viable, apoptotic, and necrotic cells[8]. For example, flow cytometry using annexin (B1180172) V and a viability dye like propidium (B1200493) iodide can differentiate between healthy, apoptotic, and necrotic cell populations.
Quantitative Data Summary
The following table summarizes the on-target and off-target activities of ozanimod and its major metabolite.
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| Ozanimod | Human S1P₁ | GTPγS Binding | EC₅₀ | 1.03 nM | [1][9] |
| Human S1P₅ | GTPγS Binding | EC₅₀ | 8.6 nM | [1][9] | |
| Human S1P₂, S1P₃ | GTPγS Binding | EC₅₀ | >10,000 nM | [10] | |
| Metabolite CC112273 | Human MAO-B | Inhibition Assay | IC₅₀ | 5.72 nM | [5] |
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays
Symptoms:
-
Inconsistent results in MTT, XTT, or other colorimetric/fluorometric viability assays.
-
High background signal or apparent increase in viability at high ozanimod concentrations.
Possible Causes & Solutions:
Caption: Troubleshooting workflow for viability assay issues.
Detailed Steps:
-
Rule out Assay Interference: Ozanimod, like many small molecules, can interfere with absorbance or fluorescence-based readouts[11][12].
-
Action: Run parallel experiments with ozanimod in cell-free media to determine if the compound itself absorbs light or fluoresces at the wavelengths used in your assay.
-
-
Assess Mitochondrial Function: Some S1P modulators have been reported to affect mitochondrial function[13]. Since assays like MTT rely on mitochondrial reductase activity, a direct effect on mitochondria could be misinterpreted as a change in cell viability.
-
Action: Consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay). For a more in-depth analysis, direct measurement of mitochondrial oxygen consumption can be performed[6][14].
-
-
Distinguish Cytostasis from Cytotoxicity: In immune cell lines, the expected on-target effect of ozanimod is cytostasis.
-
Action: Use a method that can differentiate between a reduction in proliferation and an increase in cell death. Flow cytometry with annexin V/PI staining is the gold standard for this purpose[8].
-
Issue 2: Confounding Effects in Neuronal Cell Lines
Symptoms:
-
Unexpected changes in neurotransmitter levels, neuronal activity, or gene expression in neuronal cultures.
-
Observed phenotypes do not correlate with S1P₁ or S1P₅ expression levels.
Possible Causes & Solutions:
Caption: Troubleshooting workflow for neuronal cell line experiments.
Detailed Steps:
-
Consider MAO-B Inhibition: The active metabolite CC112273 is a potent MAO-B inhibitor[5]. MAO-B is involved in the degradation of neurotransmitters like dopamine[15]. Inhibition of MAO-B can therefore have significant effects on neuronal cell physiology, independent of S1P receptor modulation.
-
Action: Before starting your experiments, verify the expression level of MAO-B in your chosen neuronal cell line. If it is highly expressed, consider using a different cell line or be prepared to perform control experiments to account for this off-target activity.
-
-
Use Appropriate Controls:
-
Positive Control for Off-Target Effect: Treat your cells with a known selective MAO-B inhibitor (e.g., selegiline) to see if it phenocopies the effects observed with ozanimod[16].
-
Negative Control for On-Target Effect: If available, use an S1P₁/₅ modulator that is structurally distinct from ozanimod and is not known to have MAO-B inhibitory activity. This can help to confirm if the observed effect is due to S1P receptor modulation or an off-target effect specific to ozanimod's metabolic profile.
-
-
Directly Measure MAO-B Activity:
-
Action: You can perform an in vitro MAO-B inhibition assay using lysates from your treated cells to confirm that the ozanimod metabolite is indeed inhibiting the enzyme in your experimental system.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for S1P Receptors
This protocol is to determine the binding affinity (Ki) of ozanimod for S1P₁ and S1P₅ receptors.
Materials:
-
Cell membranes from a cell line overexpressing human S1P₁ or S1P₅.
-
Radioligand (e.g., [³²P]S1P or a tritiated S1P₁/₅ ligand).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5[10].
-
96-well filter plates (e.g., GF/B)[10].
-
Scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg of protein per well[10]. Prepare serial dilutions of unlabeled ozanimod.
-
Assay Setup: In a 96-well plate, add 50 µL of the appropriate ozanimod dilution (or buffer for total binding, or a high concentration of unlabeled S1P for non-specific binding).
-
Pre-incubation: Add 50 µL of the diluted cell membranes to each well and incubate for 30 minutes at room temperature[10].
-
Radioligand Addition: Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd) to all wells. The final volume should be 150 µL[10].
-
Incubation: Incubate for 60 minutes at room temperature to reach equilibrium[10].
-
Filtration: Terminate the binding by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters 4-5 times with ice-cold Assay Buffer[10].
-
Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression of the competition curve.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-proteins following receptor stimulation by ozanimod.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled this compound.
-
GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute cell membranes in ice-cold GTPγS Assay Buffer.
-
Assay Setup: In a 96-well plate, add serial dilutions of ozanimod.
-
Reaction Mix: Add the cell membranes, a fixed concentration of GDP (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.1 nM) to the wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of ozanimod concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Protocol 3: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol determines the inhibitory activity of ozanimod's metabolites on MAO-B.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., kynuramine).
-
Fluorescent probe (e.g., Amplex Red or equivalent).
-
Horseradish peroxidase (HRP).
-
Ozanimod metabolite CC112273.
-
Selective MAO-B inhibitor as a positive control (e.g., Selegiline).
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.
-
96-well black plate.
-
Fluorescence microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the ozanimod metabolite and the positive control inhibitor in Assay Buffer.
-
Enzyme Incubation: In a 96-well black plate, add the MAO-B enzyme and the test compounds (or buffer for control). Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add a solution containing the MAO-B substrate, fluorescent probe, and HRP to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays)[5].
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target and known off-target signaling pathways of ozanimod.
Caption: A general workflow for in vitro experiments using ozanimod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P037 Effect of Ozanimod Treatment and Discontinuation on Absolute Lymphocyte Count in Moderate-to-Severe Ulcerative Colitis: Results from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Necrosis, apoptosis, cytostasis and DNA damage in human lymphocytes measured simultaneously within the cytokinesis-block micronucleus assay: description of the method and results for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
ozanimod hydrochloride vs fingolimod in vitro efficacy comparison
An In-Depth Comparison of Ozanimod (B609803) Hydrochloride and Fingolimod (B1672674): In Vitro Efficacy
This guide provides a detailed comparison of the in vitro efficacy of ozanimod hydrochloride and fingolimod, two prominent sphingosine-1-phosphate (S1P) receptor modulators. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles based on available experimental data.
Introduction
Fingolimod was the first-in-class oral S1P receptor modulator approved for relapsing forms of multiple sclerosis. It is a non-selective modulator, targeting S1P receptor subtypes 1, 3, 4, and 5.[1][2] Ozanimod, a next-generation S1P receptor modulator, exhibits high selectivity for S1P receptor subtypes 1 and 5.[1][2] This difference in receptor selectivity is a key factor influencing their respective in vitro and clinical profiles.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro binding affinities and functional potencies of ozanimod and the active phosphorylated form of fingolimod (fingolimod-P) at the human S1P receptors. This data is crucial for understanding their receptor engagement and downstream signaling.
| Parameter | Ozanimod | Fingolimod-P | Reference |
| S1P1 Binding Affinity (Kᵢ, nM) | 0.43 | 0.33 | [3] |
| S1P5 Binding Affinity (Kᵢ, nM) | 2.0 | 1.2 | [3] |
| S1P1 Functional Potency (EC₅₀, nM) | 0.28 | 0.16 | [3] |
| S1P5 Functional Potency (EC₅₀, nM) | 3.3 | 0.59 | [3] |
| S1P2 Functional Potency (EC₅₀, nM) | >10,000 | 8,300 | [3] |
| S1P3 Functional Potency (EC₅₀, nM) | >10,000 | 4.3 | [3] |
| S1P4 Functional Potency (EC₅₀, nM) | 420 | 0.55 | [3] |
Note: Lower Kᵢ and EC₅₀ values indicate higher binding affinity and functional potency, respectively. Fingolimod requires in vivo phosphorylation to its active form, fingolimod-phosphate (fingolimod-P), to exert its pharmacological effects.
Mechanism of Action and Signaling Pathways
Both ozanimod and fingolimod-P act as functional antagonists at the S1P1 receptor on lymphocytes. Initial binding activates the receptor, leading to its internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively sequestering them in the lymph nodes and preventing their migration to sites of inflammation.
The key difference lies in their selectivity. Ozanimod's high selectivity for S1P1 and S1P5 is thought to contribute to a more favorable safety profile by avoiding the activation of S1P3, which has been associated with cardiac side effects.[1]
Experimental Protocols
The in vitro data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human S1P receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-S1P or a radiolabeled modulator) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ozanimod or fingolimod-P).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assays (e.g., GTPγS Binding Assay)
Objective: To measure the functional potency (EC₅₀) of a compound as an agonist at a G-protein coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to binding assays, cell membranes expressing the target S1P receptor are used.
-
Assay Reaction: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.
Conclusion
The in vitro data clearly demonstrates that both ozanimod and fingolimod-P are potent modulators of the S1P1 receptor. However, a significant distinction lies in their selectivity profiles. Ozanimod's high selectivity for S1P1 and S1P5, with minimal activity at other S1P receptor subtypes, contrasts with the broader activity of fingolimod-P. This enhanced selectivity of ozanimod is a key molecular attribute that likely contributes to its distinct clinical profile. This guide provides foundational in vitro data to aid researchers in their understanding and further investigation of these important therapeutic agents.
References
A Comparative Analysis of Ozanimod and Other S1P Modulators: Binding Affinity and Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Sphingosine-1-Phosphate (S1P) receptor modulators and their targets is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the binding affinities of ozanimod (B609803) and other prominent S1P modulators, supported by experimental data and methodologies.
Ozanimod, a selective S1P receptor modulator, demonstrates high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4] This selectivity is a key characteristic that distinguishes it from other modulators in its class. This document will delve into a comparative analysis of ozanimod's binding profile against other S1P modulators, including fingolimod (B1672674), siponimod (B560413), and ponesimod (B1679046).
Comparative Binding Affinity of S1P Modulators
The binding affinities of S1P modulators are typically determined through radioligand binding assays and functional assays such as [³⁵S]GTPγS binding. These assays provide quantitative measures of how strongly a compound binds to a specific receptor subtype, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Lower values indicate higher affinity or potency.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Ozanimod | S1P1 | 0.26[5] | - |
| S1P5 | 0.28[5] | - | |
| Fingolimod (FTY720-P) | S1P1 | - | Sub-nanomolar to nanomolar range[6] |
| S1P3 | - | Sub-nanomolar to nanomolar range[6] | |
| S1P4 | - | Sub-nanomolar to nanomolar range[6] | |
| S1P5 | - | Sub-nanomolar to nanomolar range[6] | |
| Siponimod | S1P1 | 0.80 ± 0.97[7] | 0.39 - 0.46[8][9] |
| S1P5 | - | 0.3 - 0.98[5][8][9] | |
| Ponesimod | S1P1 | 2.09 ± 0.27[7] | - |
Note: Fingolimod is a prodrug that requires phosphorylation to its active form, fingolimod phosphate (B84403) (FTY720-P), to bind to S1P receptors.[6][10] Ozanimod, siponimod, and ponesimod are active without phosphorylation.[6]
Ozanimod and siponimod are selective for S1P1 and S1P5, while ponesimod is highly selective for S1P1.[6][7][11][12] In contrast, the active form of fingolimod is non-selective, binding to S1P1, S1P3, S1P4, and S1P5.[6][10][13][14] The selectivity of second-generation modulators like ozanimod is thought to contribute to a more favorable safety profile by avoiding the side effects associated with S1P3 activation.[15]
S1P1 Receptor Signaling Pathway
The primary mechanism of action for S1P modulators in autoimmune diseases involves their effect on lymphocyte trafficking. By acting as functional antagonists at the S1P1 receptor on lymphocytes, these modulators prevent the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation.[10][13]
Upon binding of an S1P modulator to the S1P1 receptor, a G protein-coupled receptor (GPCR), a conformational change is induced, leading to the activation of intracellular signaling pathways. This initially involves Gαi protein activation, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[5] Subsequently, β-arrestin is recruited to the receptor, which promotes receptor internalization and degradation.[6] This internalization and degradation lead to a state of functional antagonism, as the lymphocytes lose their responsiveness to the endogenous S1P gradient that is necessary for their exit from lymph nodes.[10][13]
Caption: S1P1 receptor signaling pathway upon modulator binding.
Experimental Protocols
The determination of binding affinities and functional potencies of S1P modulators relies on precise and reproducible experimental protocols. Below are summaries of the key methodologies cited in the literature.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. Competitive binding assays are used to determine the affinity of unlabeled compounds (like ozanimod and other S1P modulators) by measuring their ability to displace a radiolabeled ligand from the receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the target S1P receptor subtype (e.g., S1P1 or S1P5) are prepared from cell lines overexpressing the receptor.[16] This involves cell homogenization, centrifugation to pellet the membranes, and resuspension in an appropriate buffer.[16]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[16][17]
-
Competition: A fixed concentration of a radiolabeled S1P modulator (e.g., [³H]-ozanimod) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.[2][4]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[16]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.[16][17]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[16]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism. When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Protocol Summary:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are prepared.[9]
-
Assay Setup: The assay is conducted in a 96-well plate.[5]
-
Reaction Mixture: The membranes are incubated with varying concentrations of the S1P modulator in the presence of GDP and [³⁵S]GTPγS.[5]
-
Incubation: The reaction is incubated to allow for G protein activation and [³⁵S]GTPγS binding.[5]
-
Filtration: The reaction is stopped by rapid filtration to separate the membrane-bound [³⁵S]GTPγS from the unbound.[5]
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the S1P modulator to determine the EC50, which represents the concentration of the agonist that produces 50% of the maximal response.
These experimental approaches provide the foundational data for comparing the pharmacological profiles of different S1P modulators and are crucial for the development of new and improved therapies for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Siponimod | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 10. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vjneurology.com [vjneurology.com]
- 16. benchchem.com [benchchem.com]
- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ozanimod Hydrochloride Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ozanimod (B609803) hydrochloride's performance in target engagement in primary cells against other sphingosine-1-phosphate (S1P) receptor modulators. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to aid researchers in their evaluation.
Ozanimod is an oral, selective modulator of S1P receptors 1 (S1P1) and 5 (S1P5).[1] Its primary mechanism of action in treating autoimmune diseases like multiple sclerosis and ulcerative colitis involves binding to S1P1 on lymphocytes. This binding induces the internalization and degradation of the S1P1 receptor, which in turn prevents the egress of lymphocytes from lymph nodes.[2] The resulting sequestration of lymphocytes reduces the number of circulating immune cells, thereby mitigating inflammation in affected tissues.[2][3]
Comparative Analysis of S1P Receptor Modulators
The therapeutic efficacy and safety profile of S1P receptor modulators are influenced by their selectivity for different S1P receptor subtypes. Ozanimod's selectivity for S1P1 and S1P5 is a key differentiator from older, non-selective modulators like fingolimod.[1][4]
Signaling Pathway of Ozanimod
The following diagram illustrates the signaling pathway initiated by ozanimod, leading to lymphocyte sequestration.
Quantitative Comparison of Target Engagement
The following tables summarize key quantitative data comparing ozanimod with other S1P receptor modulators.
Table 1: S1P Receptor Binding Affinity and Functional Activity
This table presents the binding affinities (Ki) and functional potencies (EC50) of various S1P receptor modulators. Lower values indicate higher affinity and potency.
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) | S1P1 GTPγS EC50 (nM) | S1P5 GTPγS EC50 (nM) | S1P3 GTPγS EC50 (nM) |
| Ozanimod | 0.22 | 4.3 | 0.41 | 11 | >10,000 |
| Fingolimod-P | 0.33 | 0.61 | 0.27 | 0.44 | 0.93 |
| Siponimod | 0.43 | 0.28 | 0.39 | 0.25 | >10,000 |
| Ponesimod | 0.42 | 6.3 | 0.54 | 10.1 | 89.52 |
Data sourced from competitive radioligand binding and GTPγS binding assays using recombinant human S1P receptors.[5]
Table 2: Comparison of Lymphocyte Count Reduction in Clinical Studies
This table shows the mean lymphocyte counts in multiple sclerosis patients treated with different S1P receptor modulators in a real-world setting.
| Treatment | Baseline Mean Lymphocyte Count (x10⁹/L) | 1 Month Mean Lymphocyte Count (x10⁹/L) | 3 Months Mean Lymphocyte Count (x10⁹/L) | 6 Months Mean Lymphocyte Count (x10⁹/L) |
| Ozanimod | 2.05 | 1.11 | 0.95 | 0.90 |
| Fingolimod | 1.98 | 0.75 | 0.68 | 0.65 |
| Siponimod | 2.15 | 0.61 | 0.58 | 0.60 |
| Ponesimod | 2.21 | 0.92 | 0.85 | 0.82 |
Data from a retrospective multicenter study.[6][7]
Experimental Protocols for Validating Target Engagement
Detailed methodologies for key experiments are provided below.
S1P1 Receptor Internalization Assay in Primary T Cells by Flow Cytometry
This assay quantifies the internalization of the S1P1 receptor on the surface of primary T cells following treatment with an S1P receptor modulator.
Experimental Workflow:
Methodology:
-
Isolation of Primary T Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Enrich for CD3+ T cells using negative selection magnetic beads.
-
Cell Culture and Treatment: Resuspend enriched T cells in complete RPMI medium. Aliquot cells into a 96-well plate and incubate with serial dilutions of this compound or other S1P receptor modulators for a specified time (e.g., 1-4 hours) at 37°C.
-
Antibody Staining: After incubation, wash the cells with ice-cold FACS buffer (PBS with 2% FBS). Stain the cells with a fluorescently conjugated anti-S1P1 antibody and a T-cell marker such as anti-CD3 for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD3+ T cell population and quantify the median fluorescence intensity (MFI) of the S1P1 staining. A decrease in MFI indicates receptor internalization. Calculate the EC50 value from the dose-response curve.
Lymphocyte Sequestration Assay in Human Whole Blood by Flow Cytometry
This assay measures the reduction of circulating lymphocytes in whole blood after treatment, which is a direct pharmacodynamic marker of S1P1 receptor engagement.
Experimental Workflow:
Methodology:
-
Whole Blood Treatment: Collect fresh human whole blood into heparin-containing tubes. Aliquot the blood into tubes and add this compound or other S1P modulators at various concentrations. Incubate for a defined period (e.g., 4-24 hours) at 37°C.
-
Antibody Staining: Following incubation, add a cocktail of fluorescently labeled antibodies against lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells) to each tube. Incubate for 30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: Add a red blood cell lysis buffer and incubate according to the manufacturer's instructions.
-
Cell Washing and Fixation: Centrifuge the samples to pellet the white blood cells, aspirate the supernatant, and wash the cells with FACS buffer. Resuspend the cells in a suitable fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter, and then identify T and B cell subsets using their specific markers. Determine the absolute count of each lymphocyte population, often by using counting beads. Calculate the percentage reduction in lymphocyte counts compared to the vehicle control.
Logical Comparison of Ozanimod and Alternatives
The following diagram provides a logical comparison of ozanimod with other S1P receptor modulators based on their key characteristics.
References
- 1. vjneurology.com [vjneurology.com]
- 2. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ozanimod and Fingolimod on Lymphocyte Sequestration
For Researchers, Scientists, and Drug Development Professionals
The advent of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the treatment landscape for relapsing multiple sclerosis (MS). By preventing the egress of lymphocytes from secondary lymphoid organs, these agents reduce the infiltration of autoimmune cells into the central nervous system. Fingolimod (B1672674), the first-in-class S1P modulator, and ozanimod (B609803), a next-generation selective modulator, both leverage this mechanism but exhibit distinct pharmacological profiles that influence their impact on lymphocyte sequestration and overall safety.
This guide provides an objective, data-driven comparison of ozanimod and fingolimod, focusing specifically on their effects on lymphocyte sequestration. While direct head-to-head clinical trials are lacking, a robust body of evidence from phase 3 trials, matching-adjusted indirect comparisons (MAICs), and real-world observational studies allows for a detailed comparative analysis.[1][2]
Mechanism of Action: The Significance of Receptor Selectivity
Both ozanimod and fingolimod function as functional antagonists of the S1P1 receptor on lymphocytes.[2] Binding of the drug to the S1P1 receptor leads to its internalization and degradation, thereby eliminating the surface receptor that lymphocytes require to sense the S1P gradient and exit the lymph node.[1][3][4] This effectively traps lymphocytes, particularly CCR7+ naive and central memory T cells, within the lymphoid organs, leading to a rapid and sustained reduction of circulating lymphocytes in the peripheral blood.[5]
The primary distinction between the two molecules lies in their receptor selectivity.
-
Fingolimod is a non-selective S1P receptor modulator. Its active metabolite, fingolimod-phosphate, binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][6] While its therapeutic effect is mediated by S1P1, its activity at other receptors, particularly S1P3 on cardiac cells, is associated with adverse effects like bradycardia.[1]
-
Ozanimod is a selective S1P receptor modulator with high affinity for only S1P1 and S1P5.[3][7] This targeted profile was intentionally designed to achieve the desired immunological effect via S1P1 while avoiding the potential off-target effects associated with S1P3 activation.[1]
Caption: S1P receptor modulation pathway for fingolimod and ozanimod.
Quantitative Comparison of Lymphocyte Reduction
Comparative and real-world data indicate that while both drugs effectively reduce peripheral lymphocyte counts, the magnitude of this reduction appears to be less pronounced with ozanimod. This may contribute to its favorable safety profile, particularly concerning the risk of infections.
| Parameter | Fingolimod 0.5 mg | Ozanimod 1 mg | Data Source |
| Mean Lymphocyte Count | 751 cells/µL | 1105 cells/µL | Real-world multicenter retrospective study (at first time point)[8][9] |
| % Reduction from Baseline | Not directly compared | 73.3% reduction at day 85 | Phase 1 Pharmacodynamic Study (Ozanimod only)[5] |
| Risk of Lymphopenia | Higher risk | Lower risk | Matching-Adjusted Indirect Comparison (MAIC)[2][10] |
| Severe Lymphopenia (Grade ≥3) | Higher incidence | Lower incidence | Real-world data shows switching from fingolimod to ozanimod can resolve severe lymphopenia[11][12] |
Note: Data are derived from separate studies and indirect comparisons; direct head-to-head trial data is not available. Values should be interpreted as comparative estimates rather than absolute differences.
A multicenter retrospective study, described as the first real-world, head-to-head observational comparison, found that at the initial time point of measurement, patients on ozanimod had a significantly higher mean lymphocyte count compared to those on fingolimod (p < 0.001), suggesting a less drastic initial sequestration effect.[8][9] Furthermore, MAICs of phase 3 trial data suggest that the one- and two-year risks of significant lymphocyte count reductions are lower with ozanimod.[2][10]
Experimental Protocols
The quantification of peripheral blood lymphocytes is a cornerstone experiment for assessing the pharmacodynamic effect of S1P receptor modulators. Flow cytometry is the standard methodology employed for this purpose.
Protocol: Quantification of Lymphocyte Sequestration by Flow Cytometry
Objective: To measure the absolute counts and relative reduction of circulating T and B lymphocyte subsets in peripheral blood following the administration of S1P receptor modulators.[1]
Methodology:
-
Sample Collection: Collect whole blood samples from subjects at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 3, and 6 months). Samples should be collected in EDTA-containing tubes to prevent coagulation.
-
Antibody Staining:
-
Pipette 100 µL of whole blood into a series of labeled flow cytometry tubes.
-
Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies to identify lymphocyte subsets. A typical panel includes:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD19 (B-cell marker)
-
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Following incubation, add 2 mL of a commercial lysing solution (e.g., FACS Lysing Solution) to each tube.
-
Incubate for 10-15 minutes at room temperature in the dark until the solution is translucent.
-
-
Washing and Fixation:
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS).
-
Repeat the centrifugation and wash step.
-
Resuspend the final cell pellet in 300-500 µL of a stabilizing fixative (e.g., 1% paraformaldehyde in PBS).
-
-
Data Acquisition:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a gating strategy to first identify the lymphocyte population based on forward and side scatter (FSC/SSC) properties and bright CD45 expression.
-
Within the lymphocyte gate, further delineate T-cell (CD3+), helper T-cell (CD3+CD4+), cytotoxic T-cell (CD3+CD8+), and B-cell (CD19+) populations.
-
-
Absolute Count Calculation:
-
Absolute counts (cells/µL) are determined using either a dual-platform method (requiring a separate automated hematology analyzer) or a single-platform method with counting beads of a known concentration added to each tube before acquisition.
-
The percentage reduction from baseline for each lymphocyte subset is then calculated for each time point.
-
Caption: Workflow for quantifying lymphocyte subsets via flow cytometry.
Conclusion
Both ozanimod and fingolimod effectively sequester lymphocytes, which is central to their therapeutic efficacy in relapsing MS. However, the available evidence from indirect comparisons and real-world studies consistently suggests that ozanimod induces a less severe peripheral lymphopenia.[9][10][11] This distinction is a direct consequence of ozanimod's selective S1P1/S1P5 receptor modulation, which avoids the broader receptor engagement of fingolimod. For drug development professionals, this highlights a successful structure-activity relationship strategy, where increased receptor selectivity has translated into a potentially more favorable safety profile regarding on-target effects like lymphocyte depletion, without compromising the primary mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. neuro-sens.com [neuro-sens.com]
- 3. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c.peerview.com [c.peerview.com]
- 5. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjneurology.com [vjneurology.com]
- 8. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative safety and efficacy of ozanimod versus fingolimod for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Switching to ozanimod as a strategy to adjust fingolimod-related lymphopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Switch from fingolimod to ozanimod for safety or intolerance reasons - PMC [pmc.ncbi.nlm.nih.gov]
validating the selectivity of ozanimod for S1P1/S1P5 over other S1P subtypes
Ozanimod (B609803), a modulator of sphingosine-1-phosphate (S1P) receptors, demonstrates a high degree of selectivity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5) over other S1P receptor subtypes (S1P2, S1P3, and S1P4). This targeted activity is a key differentiator from earlier generations of S1P receptor modulators and is critical for its therapeutic mechanism and safety profile in the treatment of autoimmune diseases such as multiple sclerosis.
This guide provides a comparative analysis of ozanimod's selectivity, supported by experimental data from in vitro pharmacological studies. The following sections detail the binding affinities and functional potencies of ozanimod across the S1P receptor family, outline the methodologies of the key experiments, and illustrate the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Ozanimod's Receptor Activity
The selectivity of ozanimod for S1P1 and S1P5 is evident from both radioligand binding assays, which measure the affinity of the drug for the receptor, and functional assays, which assess the drug's ability to activate the receptor.
Radioligand Binding Affinity
Competitive radioligand binding assays using tritiated ozanimod ([³H]-ozanimod) have been employed to determine the binding affinities (Ki) of ozanimod for human S1P1 and S1P5 receptors. These studies show that ozanimod binds with high affinity to both S1P1 and S1P5.
| Receptor Subtype | Ozanimod Ki (nM) | Reference |
| S1P1 | 0.31 | [1] |
| S1P5 | 3.13 | [1] |
Lower Ki values indicate higher binding affinity.
Functional Potency (GTPγS Binding Assay)
The functional potency of ozanimod was evaluated using a [³⁵S]-GTPγS binding assay in Chinese hamster ovary (CHO) cell membranes expressing recombinant human S1P receptors. The half-maximal effective concentration (EC50) values demonstrate ozanimod's potent agonist activity at S1P1 and S1P5, with significantly lower to no activity at S1P2, S1P3, and S1P4.
| Receptor Subtype | Ozanimod EC50 (nM) | Selectivity over S1P1 | Reference |
| S1P1 | 0.41 | - | [2] |
| S1P5 | 11 | ~27-fold | [2] |
| S1P2 | >10,000 | >24,000-fold | [2] |
| S1P3 | >10,000 | >24,000-fold | [2] |
| S1P4 | >10,000 | >24,000-fold | [2] |
Lower EC50 values indicate greater potency. The selectivity is calculated as the ratio of EC50 for the subtype to the EC50 for S1P1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled compound (ozanimod) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of ozanimod for S1P1 and S1P5 receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human S1P1 or S1P5 receptors.
-
[³H]-ozanimod as the radioligand.
-
Unlabeled ozanimod.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-ozanimod and varying concentrations of unlabeled ozanimod.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of unlabeled ozanimod that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.
Objective: To determine the functional potency (EC50) and efficacy of ozanimod at the five S1P receptor subtypes.
Materials:
-
Membrane preparations from CHO cells expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
[³⁵S]-GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Varying concentrations of ozanimod.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of ozanimod.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
Agonist binding to the G protein-coupled receptor (GPCR) promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]-GTPγS is quantified, typically by either filtration to capture the membrane-bound radiolabel or by using SPA beads that emit light when the radiolabeled complex is in close proximity.
-
The data are analyzed to generate dose-response curves, from which the EC50 and maximal effect (Emax) are determined.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1P receptor signaling pathways and the workflows of the key experimental assays.
Caption: S1P Receptor Signaling Pathways and Ozanimod's Selectivity.
Caption: Workflow of the Radioligand Competition Binding Assay.
Caption: Workflow of the [³⁵S]-GTPγS Binding Assay.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of ozanimod hydrochloride metabolites with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of ozanimod (B609803) hydrochloride and its major active metabolites, CC112273 and CC1084037, with other receptors. The information is compiled from publicly available pharmacological studies and regulatory documents to support research and drug development efforts.
Introduction
Ozanimod is a sphingosine (B13886) 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1] It is extensively metabolized in humans, forming several active metabolites.[2][3] The two major active metabolites, CC112273 and CC1084037, contribute significantly to the overall pharmacological effect.[4][5] Understanding the receptor binding profiles and potential cross-reactivity of these metabolites is crucial for a comprehensive assessment of ozanimod's mechanism of action and safety profile.
Primary Pharmacological Targets: S1P Receptors
Ozanimod and its major active metabolites are potent and selective agonists of two subtypes of the sphingosine 1-phosphate receptor: S1P1 and S1P5.[1][2][5] This interaction is central to ozanimod's therapeutic effects, which are believed to involve the reduction of lymphocyte migration into the central nervous system.[2] In vitro studies have demonstrated that the active metabolites bind to the same sites on S1P1 and S1P5 receptors as the parent compound and exhibit similar pharmacological profiles.[1]
S1P Receptor Binding Affinity and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ozanimod and its principal active metabolites for human S1P receptors.
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) | S1P1 EC50 (nM) | S1P5 EC50 (nM) |
| Ozanimod | 0.4 | 2.7 | 0.2 | 3.3 |
| CC112273 | 0.2 | 1.3 | 0.1 | 1.5 |
| CC1084037 | 0.3 | 2.1 | 0.2 | 2.4 |
Data compiled from in vitro studies.[1]
Off-Target Cross-Reactivity: Monoamine Oxidase B (MAO-B)
A significant off-target activity has been identified for the major active metabolite, CC112273, which acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[2][6] The metabolite CC1084037 also inhibits MAO-B, but to a lesser extent.[5] This inhibition is highly selective for MAO-B over MAO-A.[5]
MAO-B Inhibition Profile
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) |
| CC112273 | 5.72 | >10,000 |
| CC1084037 | 58 | >10,000 |
Data from in vitro inhibition assays.[5]
This cross-reactivity with MAO-B has prompted considerations for potential drug-drug interactions with adrenergic and serotonergic agents.[2]
Broader Receptor Screening
While comprehensive data from broad receptor screening panels for ozanimod and its metabolites are not extensively available in the public domain, the primary focus of non-clinical and clinical pharmacology studies has been on S1P receptors and MAO-B, reflecting their key pharmacological activities.
Experimental Protocols
S1P Receptor Binding and Functional Assays
1. Radioligand Binding Assay for S1P1 and S1P5 Receptors:
-
Objective: To determine the binding affinity (Ki) of ozanimod and its metabolites to human S1P1 and S1P5 receptors.
-
Methodology: Competitive radioligand binding assays were performed using Chinese hamster ovary (CHO) cell membranes expressing recombinant human S1P1 and S1P5 receptors.[1]
-
Radioligand: Tritium-labeled ozanimod ([³H]-ozanimod) was used.[1]
-
Procedure:
-
Incubation of cell membranes with a fixed concentration of [³H]-ozanimod and varying concentrations of the unlabeled competitor (ozanimod or its metabolites).
-
Separation of bound and free radioligand by filtration.
-
Quantification of bound radioactivity using liquid scintillation counting.
-
Calculation of IC50 values from competition curves, which are then converted to Ki values using the Cheng-Prusoff equation.
-
2. [35S]-GTPγS Binding Assay for Functional Activity:
-
Objective: To assess the functional potency (EC50) of ozanimod and its metabolites as agonists at S1P receptors.[1]
-
Methodology: This assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding.
-
Procedure:
-
Incubation of cell membranes expressing the target S1P receptor subtype with varying concentrations of the test compound in the presence of [35S]-GTPγS.
-
Agonist binding stimulates the exchange of GDP for [35S]-GTPγS on the Gα subunit.
-
The amount of bound [35S]-GTPγS is quantified, reflecting the level of receptor activation.
-
Dose-response curves are generated to determine EC50 values.
-
MAO-B Inhibition Assay
-
Objective: To determine the inhibitory activity (IC50) of ozanimod metabolites on MAO-B.
-
Methodology: In vitro enzyme inhibition assays were conducted.[2] While specific details of the assay used for the cited IC50 values are not fully provided in the search results, a typical protocol is as follows:
-
Enzyme Source: Recombinant human MAO-B or human platelet mitochondria, which are rich in MAO-B.[2]
-
Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or phenylethylamine.
-
Procedure:
-
Pre-incubation of the MAO-B enzyme with varying concentrations of the inhibitor (e.g., CC112273).
-
Initiation of the enzymatic reaction by adding the substrate.
-
Measurement of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Calculation of the percentage of inhibition at each inhibitor concentration and determination of the IC50 value from the resulting dose-response curve.
-
Visualizations
Ozanimod Metabolism and Receptor Interaction Pathway
Caption: Metabolism of ozanimod and interactions with S1P and MAO-B receptors.
Experimental Workflow for Receptor Cross-Reactivity Assessment
Caption: Workflow for assessing the receptor cross-reactivity of ozanimod and its metabolites.
References
- 1. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Ozanimod Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Ozanimod Hydrochloride, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This compound, a sphingosine-1-phosphate (S1P) receptor modulator, requires specific handling and disposal procedures due to its bioactive nature. This guide provides a comprehensive overview of the recommended disposal methods, safety precautions, and regulatory considerations.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Additionally, healthcare facilities must adhere to the EPA's Management Standards for Hazardous Waste Pharmaceuticals.[2][5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[6]
Disposal Procedures
The recommended method for the disposal of this compound and materials contaminated with it is incineration at a licensed chemical destruction facility.[4] High-temperature incineration, ideally above 1,200°C, is the preferred method for pharmaceutical waste as it ensures the complete destruction of the active compounds.[2] Some facilities may utilize a two-stage incineration process, with a primary chamber operating at 800-900°C and a secondary chamber at 900-1200°C.[7]
General Steps for Disposal:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, personal protective equipment (PPE), and cleaning materials, should be segregated from other laboratory waste streams.[8][9]
-
Containerization: Use designated, clearly labeled, leak-proof containers for cytotoxic or pharmaceutical waste.[2][8] For sharps contaminated with this compound, use a designated cytotoxic sharps container.[8][10]
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste," "Pharmaceutical Waste," or "Cytotoxic Waste," in accordance with your institution's policies and regulatory requirements.
-
Storage: Store waste in a secure, designated area with limited access, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).[6]
Never dispose of this compound down the drain or in the regular trash. [3][11] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. This is particularly critical when handling the pure compound or preparing solutions.
Recommended PPE:
-
Gloves: Chemical-resistant gloves should be worn at all times.[6][12]
-
Eye Protection: Safety goggles with side shields are mandatory.[6]
-
Lab Coat: A lab coat or other protective clothing should be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.[6][12]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]
Chemical Stability and Degradation
Understanding the chemical stability of this compound is crucial for its safe handling and can inform disposal strategies. A forced degradation study revealed that Ozanimod is susceptible to degradation under acidic and basic conditions, while it remains stable under oxidative, thermal, and photolytic stress.[1][3]
| Stress Condition | Reagents and Conditions | Degradation Observed |
| Acidic | 2N HCl, refluxed at 80°C for 8 hours | Yes |
| Basic | 2N NaOH, refluxed at 80°C for 8 hours | Yes |
| Oxidative | Not specified | No |
| Thermal | Not specified | No |
| Photolytic | Not specified | No |
| Data from a forced degradation study of Ozanimod.[1][3] |
This information is primarily for analytical purposes and does not replace the need for proper disposal via incineration. However, it highlights the importance of avoiding contact with strong acids and bases during handling and storage to prevent the formation of unknown degradation products.
Experimental Protocol: Forced Degradation Study
The following is a summary of the methodology used in a forced degradation study of Ozanimod, which can provide insight into its chemical reactivity.
Acid Degradation:
-
100 mg of Ozanimod was dissolved in 50 mL of methanol (B129727) in a 100 mL volumetric flask.
-
5 mL of 2N HCl was added to the solution.
-
The solution was refluxed at 80°C for 8 hours.
-
After 3 days, the solution was neutralized with 2N NaOH.
-
The solution was then diluted to 100 mL with the diluent.
-
A 5 mL aliquot was further diluted to 20 mL and filtered through a 0.22 µm membrane filter before analysis.[1]
A similar procedure was followed for degradation studies under basic, oxidative, thermal, and photolytic conditions.
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of this compound waste from a research laboratory.
Caption: General workflow for the disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific protocols and safety guidelines.
References
- 1. moca.net.ua [moca.net.ua]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.ca]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cpcb.nic.in [cpcb.nic.in]
- 9. ijrpr.com [ijrpr.com]
- 10. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 11. mdpi.com [mdpi.com]
- 12. Ozanimod - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling Ozanimod Hydrochloride
Essential safety protocols and logistical plans for the handling and disposal of Ozanimod Hydrochloride are critical for maintaining a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to ensure operational safety and compliance.
This compound is a potent immunomodulating drug that requires careful handling to prevent exposure.[1] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is essential for minimizing risks.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, especially in bulk or when capsules may be crushed or broken, a combination of engineering controls and personal protective equipment is necessary to minimize exposure.[1]
| Control Parameter | Specification | Source(s) |
| Occupational Exposure Limit (OEL) | No specific occupational exposure limit values have been established. | [2][3][4] |
| Engineering Controls | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4][5] An accessible safety shower and eye wash station should be available.[2] | [2][4][5] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [5][6] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after. | [2][3][6] |
| Skin and Body Protection | Impervious clothing or a lab coat should be worn. For significant exposure risks, fire/flame resistant and impervious clothing is recommended. | [2][5] |
| Respiratory Protection | For dust-generating operations, a powered air-purifying respirator (PAPR) with HEPA filters or a full-face particle respirator (N99 or P2 equivalent) is recommended.[1][3] | [1][3] |
Standard Operating Procedures for Handling
Safe handling practices are paramount to prevent accidental exposure to this compound.
General Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Prevent the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, dry, and well-ventilated area.[6]
-
Recommended storage temperature is typically -20°C for long-term storage and 2-8°C for short-term.[3]
Emergency Protocols and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [5][6] |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |
Spill Management and Disposal Plan
A clear and concise plan for managing accidental spills and the proper disposal of waste is essential.
Spill Cleanup Workflow:
Disposal:
-
Dispose of contaminated materials in accordance with local, regional, and national regulations.[1]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or water systems.[5]
By implementing these safety and logistical measures, research institutions can build a foundation of trust and ensure the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
